molecular formula C10H23N B3267400 2-Methylnonan-1-amine CAS No. 44995-93-9

2-Methylnonan-1-amine

Cat. No.: B3267400
CAS No.: 44995-93-9
M. Wt: 157.3 g/mol
InChI Key: YUHZZTIELHYAAB-UHFFFAOYSA-N
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Description

2-Methylnonan-1-amine is a organic compound belonging to the class of amines, characterized by a nine-carbon chain with a methyl branch on the second carbon and a primary amine functional group. This structure is similar to other medium-chain alkyl amines, such as N-methylnonan-1-amine (a common precursor or analog), which has a molecular formula of C10H23N and a molecular weight of 157.30 g/mol . The branched-chain structure of 2-Methylnonan-1-amine may influence its physical properties, such as density and boiling point, compared to its straight-chain isomers, potentially offering different solubility and reactivity profiles valuable for synthetic chemistry. In laboratory research, amines of this carbon chain length serve as key intermediates and building blocks in organic synthesis. They are utilized in the development of surfactants, corrosion inhibitors, and as precursors for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The primary amine group is a versatile functional group that can undergo reactions such as alkylation, acylation, and condensation, making it a valuable reagent for constructing nitrogen-containing compounds. Furthermore, compounds like 2-Methylnonan-1-amine are of interest in metabolomics and analytical chemistry, where the accurate identification of similar metabolites in complex biological mixtures is a priority. Advanced techniques, such as the combination of High-Performance Liquid Chromatography (HPLC) with microprobe NMR spectroscopy, are employed to identify and characterize such compounds in biological systems, highlighting their relevance in life science research . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheets and handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylnonan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-3-4-5-6-7-8-10(2)9-11/h10H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHZZTIELHYAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Safety Monograph: 2-Methylnonan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 44995-93-9 | Formula: C₁₀H₂₃N | Class: Branched Primary Aliphatic Amine

Executive Summary & Application Context

Author’s Note: As of 2026, 2-methylnonan-1-amine remains a specialized intermediate with limited specific toxicological data in public registries. The safety protocols defined in this guide are derived using Read-Across Toxicology principles, utilizing data from structural analogs (n-decylamine, 2-ethylhexylamine) and quantitative structure-activity relationships (QSAR).

This compound is a branched C10 primary amine . Unlike linear analogs, the branching at the


-position (C2) introduces steric hindrance that slightly reduces nucleophilicity but does not mitigate the corrosivity associated with the primary amine functionality. Researchers must treat this as a high-risk corrosive  and an environmental toxin .
Core Hazards At-A-Glance
Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation 1BDANGER Causes severe skin burns and eye damage (H314).[1]
Acute Toxicity (Oral) 4WARNINGHarmful if swallowed (H302).[1]
Aquatic Toxicity (Acute) 1WARNINGVery toxic to aquatic life (H400).
Sensitization (Skin) 1BWARNINGMay cause an allergic skin reaction (H317).

Physicochemical Profile & Stability Logic

Understanding the physical state is the first step in exposure control. The branching reduces the freezing point compared to n-decylamine, likely resulting in a liquid state at room temperature with lower volatility but persistent "creeping" behavior on glass surfaces.

Property Table (Experimental vs. Predicted)
PropertyValue (Est./Lit.)Technical Implication
Molecular Weight 157.30 g/mol Moderate volatility; significant skin permeation potential.
Physical State Colorless LiquidViscosity likely lower than n-decylamine due to branching.
Boiling Point ~205–210 °C (760 mmHg)High boiling point; vacuum distillation required for purification.
Flash Point ~85–90 °C (Predicted)Combustible (Class IIIA). Avoid open flames.
pKa (Conj. Acid) ~10.5Highly basic; incompatible with acids, anhydrides, and isocyanates.
Density ~0.79 g/mLFloats on water; surface film formation complicates aquatic cleanup.
The "Carbon Dioxide Trap" (Stability Warning)

Primary amines are notorious for reacting with atmospheric CO₂ to form carbamate salts. This reaction is often mistaken for "polymerization" or "oxidation" by junior chemists.

Mechanism:



Result: Formation of a white solid crust on the liquid surface/cap threads, seizing ground glass joints.

Operational Safety: Handling & Storage

Directive: Do not rely on standard fume hood airflow alone. The corrosivity requires barrier protection.

A. Engineering Controls
  • Inert Atmosphere: Store and handle under Nitrogen or Argon.

  • Glassware: Use greased ground glass joints or Teflon sleeves. Reason: The amine will etch glass over time and "freeze" joints via carbamate formation.

  • Transfer: Use cannula transfer or positive-pressure syringe techniques for volumes < 50 mL. Avoid pouring.

B. Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical Splash Goggles + Face Shield (8-inch minimum). Safety Glasses are insufficient.

  • Hands (Immersion): Butyl Rubber (0.7 mm) or Viton.

  • Hands (Splash): Double-gloved Nitrile (minimum thickness 0.11 mm). Note: Amines permeate nitrile rapidly. Change gloves immediately upon splash.

  • Body: Chemical-resistant apron over lab coat.

C. Validated Neutralization Protocol (Spills)

Do not use neat acid to neutralize amine spills; the exotherm can vaporize the amine, creating an inhalation hazard.

  • Isolate: Evacuate area (10m radius) if spill > 100 mL.

  • Absorb: Cover with dry sand or Vermiculite.

  • Neutralize: Apply a 1:10 dilution of Acetic Acid or Citric Acid solution onto the absorbent material, not the neat liquid.

  • Disposal: Collect as hazardous basic organic waste.

Emergency Response (Self-Validating Protocols)

Scenario 1: Ocular Exposure (The "10-Second Rule")

Critical Mechanism: Amines saponify fatty tissues in the cornea immediately, causing deep, irreversible opacity.

  • Immediate Action: Irrigate eye(s) for 30 minutes minimum .

  • Contraindication: NEVER use vinegar or weak acids to neutralize the eye. This causes a secondary thermal burn.

  • Validation: Check pH of the cul-de-sac (eye pocket) with litmus paper after 15 mins. Continue irrigation until pH is neutral (7.0–7.5).

Scenario 2: Skin Contact
  • Drench: Immediate safety shower for 15 minutes.

  • Soap: Use PEG-400 (Polyethylene Glycol) based cleansers if available; otherwise, non-abrasive soap.

  • Assessment: Delayed burns are common. Monitor site for 24 hours for erythema or blistering.

Synthesis & Impurity Profile (Technical Insight)

For researchers synthesizing this compound, the impurity profile dictates the toxicity risks.

Common Route: Reductive amination of 2-methylnonanal or reduction of 2-methylnonanenitrile.

Figure 1: Synthesis Pathway & Impurity Risks. The secondary amine dimer is a common byproduct that increases lipophilicity and potential bioaccumulation.

Toxicology & Ecotoxicology (Read-Across Data)

Data extrapolated from n-Decylamine (CAS 2016-57-1) and Isodecylamine.

Human Health Endpoints
EndpointResult (Predicted)Mechanism
LD50 Oral (Rat) 500 – 1200 mg/kgCorrosive damage to GI tract mucosa.
LD50 Dermal (Rabbit) > 2000 mg/kgSystemic toxicity limited by corrosive tissue destruction sealing the site.
Sensitization Positive (LLNA)Haptenization of skin proteins.
Mutagenicity Negative (Ames)Generally non-genotoxic for simple aliphatic amines.
Environmental Fate
  • Biodegradability: Readily biodegradable (>60% in 28 days).

  • Bioaccumulation: Log Kow ~ 3.8–4.2. Potential for bioconcentration in aquatic organisms if not metabolized.

  • Aquatic Toxicity: LC50 (Fish, 96h) < 1 mg/L. Rationale: C10 chain length is optimal for disrupting gill membrane bilayers.

References

  • ChemScene. (2024). Product Analysis: 2-Methylnonan-1-amine (CAS 44995-93-9).[2] Retrieved from [2]

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: Decylamine (CAS 2016-57-1) - Read-Across Source. Retrieved from

  • PubChem. (2024). Compound Summary: 2-Methylnonan-1-amine.[2] National Library of Medicine. Retrieved from

  • OECD. (2014). OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects (Test No. 404: Acute Dermal Irritation/Corrosion). Retrieved from

  • Greim, H. (2018). Toxicology and Risk Assessment: A Comprehensive Guide. Wiley-VCH.

Sources

Isodecylamine isomers and 2-methylnonan-1-amine structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis: Isodecylamine Isomers and 2-Methylnonan-1-amine Structure

Executive Summary

In the landscape of pharmaceutical intermediates and surfactant chemistry, "Isodecylamine" is a nomenclature often fraught with ambiguity. While commercially supplied as a complex isomeric mixture (CAS 25549-16-0), the specific structural isomer 2-methylnonan-1-amine presents distinct physicochemical properties and stereochemical implications crucial for drug development.

This guide deconstructs the structural dichotomy between the generic "isodecyl" chain (typically 8-methylnonyl) and the


-branched 2-methylnonyl scaffold. We provide a rigorous analysis of synthetic pathways, chiral implications, and analytical protocols to isolate and characterize 2-methylnonan-1-amine.

Structural Divergence: The Isomer Landscape

The term "Isodecylamine" (C


H

N) generically refers to branched primary amines derived from C10 alcohols. However, the position of the methyl branch radically alters the molecule's utility in drug design.
The "Iso" Standard vs. The 2-Methyl Variant
Feature8-Methylnonan-1-amine (Classic "Iso")2-Methylnonan-1-amine (Target)
Structure Terminal branching (isopropyl tail).

-Branching (methyl group at C2).
Chirality Achiral (Symmetrical isopropyl terminus).Chiral (C2 is a stereocenter).[1]
Steric Profile Low steric hindrance at the amine head.High steric hindrance near the amine.
Metabolic Stability Susceptible to MAO (Monoamine Oxidase).Resistant to MAO due to

-substitution.
CAS (Ref) 1282-85-5Isomer Specific (Generic: 25549-16-0)
Stereochemical Criticality

Unlike the achiral 8-methyl isomer, 2-methylnonan-1-amine possesses a chiral center at the C2 position. This results in two enantiomers: (R)-2-methylnonan-1-amine and (S)-2-methylnonan-1-amine.

  • Relevance: In API (Active Pharmaceutical Ingredient) synthesis, the specific enantiomer can dictate binding affinity. The C2-methyl group creates a "chiral wall" that can enforce conformational selectivity in peptide mimetics or ligand binding.

IsomerMap Root C10H23N Primary Amines Linear n-Decylamine (Linear) Root->Linear Branched Branched Isomers (Isodecylamines) Root->Branched Iso 8-Methylnonan-1-amine (Classic Isodecyl) Branched->Iso Anteiso 7-Methylnonan-1-amine Branched->Anteiso Alpha 2-Methylnonan-1-amine (Target) Branched->Alpha Chiral Stereochemistry: C2 Chiral Center Alpha->Chiral R_Enant (R)-Enantiomer Chiral->R_Enant S_Enant (S)-Enantiomer Chiral->S_Enant

Figure 1: Structural hierarchy of C10 amine isomers, highlighting the stereochemical divergence of the 2-methyl variant.

Synthetic Pathways and Causality

To obtain high-purity 2-methylnonan-1-amine, one cannot rely on industrial "Oxo" processes (hydroformylation of nonenes), which yield inseparable mixtures. A targeted synthesis is required.

Recommended Route: Reductive Amination of 2-Methylnonanal

This route is preferred for its atom economy and the availability of the aldehyde precursor (often derived from the hydroformylation of 1-octene followed by aldol condensation or direct alkylation).

Reaction Logic:

  • Precursor: 2-Methylnonanal.

  • Amination: Reaction with Hydroxylamine or Ammonia to form the oxime/imine.

  • Reduction: Hydrogenation (Raney Ni or Pd/C) converts the C=N bond to C-N.

Protocol: Laboratory Scale Synthesis (Self-Validating)

Reagents:

  • 2-Methylnonanal (1.0 eq)

  • Hydroxylamine Hydrochloride (1.2 eq)

  • Sodium Acetate (1.5 eq)

  • LiAlH

    
     (Lithium Aluminum Hydride) (2.0 eq)
    
  • Solvents: Ethanol (Step 1), Dry THF (Step 2)

Step-by-Step Methodology:

  • Oxime Formation (Validation Point: TLC):

    • Dissolve 2-methylnonanal in Ethanol. Add NH

      
      OH·HCl and NaOAc.
      
    • Reflux for 2 hours.

    • Validation: Monitor disappearance of aldehyde peak (CHO) at ~9.8 ppm in

      
      H NMR. Formation of Oxime.
      
  • Reduction (Validation Point: Gas Evolution):

    • Suspend LiAlH

      
       in dry THF under Argon at 0°C.
      
    • Add the crude oxime dropwise (Exothermic!).

    • Reflux for 4 hours to ensure complete reduction of the C=N bond.

  • Quench and Workup:

    • Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

    • Filter and dry organic layer (Na

      
      SO
      
      
      
      ).
  • Purification:

    • Distillation under reduced pressure.[2] 2-methylnonan-1-amine boils lower than the corresponding alcohol.

SynthesisFlow Start 2-Methylnonanal Step1 Oxime Formation (NH2OH/NaOAc) Start->Step1 Inter 2-Methylnonanal Oxime Step1->Inter Step2 Reduction (LiAlH4 / THF) Inter->Step2 Product 2-Methylnonan-1-amine (Racemic) Step2->Product

Figure 2: Synthetic workflow for the targeted production of 2-methylnonan-1-amine.

Analytical Characterization & Isomer Differentiation

Distinguishing the 2-methyl isomer from the 8-methyl (isodecyl) isomer requires specific spectroscopic focus.

NMR Spectroscopy ( H and C)

The key differentiator is the splitting pattern of the methyl group and the


-protons (adjacent to Nitrogen).
Signal2-Methylnonan-1-amine 8-Methylnonan-1-amine Differentiation Logic
Methyl Group Doublet at ~0.9 ppm (coupled to C2-H).Doublet at ~0.85 ppm (coupled to C8-H).Integration: 2-Me has 1 methyl doublet. 8-Me has 2 methyls (isopropyl) = 6H doublet.

-Protons (-CH

-NH

)
Diastereotopic (ABX system). Split into multiplets due to chiral C2.Enantiotopic/Equivalent . Triplet or broad singlet.The chiral center at C2 makes the C1 protons magnetically non-equivalent.

C Shift (C1)
~48-50 ppm~42 ppmBranching at C2 causes a downfield shift (deshielding) of C1.
Mass Spectrometry (Fragmentation)

Under Electron Impact (EI) ionization (70 eV):

  • Primary Mechanism:

    
    -Cleavage.[3]
    
  • 2-Methylnonan-1-amine:

    • Cleavage of the C1-C2 bond is less favorable than losing a hydrogen, but the dominant peak is often the m/z 30 (

      
      ) base peak common to primary amines.
      
    • Diagnostic: Look for M-15 (Loss of Methyl). In 2-methyl isomers, loss of the C2-methyl is possible but minor.

    • Key Fragment: Loss of the heptyl chain (C7H15) from C2 leads to a stabilized ion.

  • Isodecylamine (8-methyl):

    • Fragmentation pattern is nearly identical to n-decylamine until the high mass region.

Drug Development Implications

Lipophilicity and pKa
  • LogP (Predicted): ~3.8 - 4.1.

    • High lipophilicity makes it suitable for crossing the Blood-Brain Barrier (BBB), but requires formulation aids (salt formation with HCl or Mesylate).

  • pKa: ~10.5 (Typical for primary aliphatic amines).

Metabolic Stability (The "Alpha Effect")

The 2-methyl substitution is a strategic design element in medicinal chemistry.

  • Mechanism: Primary amines are rapidly deaminated by Monoamine Oxidases (MAO).

  • Steric Shielding: The methyl group at C2 (alpha to the carbon holding the nitrogen) provides steric bulk that hinders the approach of the MAO enzymatic active site to the nitrogen lone pair.

  • Result: Increased half-life (

    
    ) in vivo compared to the linear n-decylamine or the remote 8-methyl isomer.
    

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 102090, Isodecylamine. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • European Chemicals Agency (ECHA). (2023).[4][5] Registration Dossier - Isodecylamine. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-Methylnonan-1-amine from 2-Methyl-1-nonanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the conversion of the primary alcohol, 2-methyl-1-nonanol, to the corresponding primary amine, 2-methylnonan-1-amine. Branched primary amines are pivotal structural motifs in a multitude of applications, including pharmaceuticals, agrochemicals, and material science, where their unique steric and electronic properties are highly valued.[1][2][3][4] This document details three distinct and robust methodologies: a classical two-step approach via sulfonate ester activation followed by amination (Gabriel Synthesis), a direct one-pot conversion using the Mitsunobu reaction, and a modern, atom-economical catalytic approach via the "Borrowing Hydrogen" methodology. Each section provides a theoretical rationale, detailed step-by-step protocols, and critical insights into the causality behind experimental choices. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and in-depth resource for the synthesis of branched primary amines.

Introduction: The Synthetic Challenge

The conversion of alcohols to amines is a fundamental transformation in organic synthesis. However, the direct substitution of a hydroxyl group is challenging due to its poor leaving group nature (the hydroxide ion, HO⁻, is a strong base).[5] Therefore, synthetic strategies must involve an initial "activation" of the hydroxyl group. The target molecule, 2-methylnonan-1-amine, is a branched primary amine, a class of compounds frequently employed as building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1][6] This guide explores and contrasts three effective strategies to achieve this transformation, moving from classical, high-yielding methods to modern, efficient catalytic processes.

Comparative Overview of Synthetic Strategies

A selection of the appropriate synthetic route depends on several factors including available starting materials, required scale, desired purity, and tolerance for specific reagents. The following diagram and table provide a high-level comparison of the methodologies detailed in this document.

cluster_0 Synthetic Pathways cluster_1 Strategy 1: Two-Step Activation cluster_2 Strategy 2: Direct Conversion cluster_3 Strategy 3: Catalytic Amination Start 2-Methyl-1-nonanol Tosylate Intermediate: 2-Methylnonyl Tosylate Start->Tosylate Tosyl Chloride, Pyridine Mitsunobu Mitsunobu Reaction (PPh3, DEAD, Phthalimide) Start->Mitsunobu BorrowingH Borrowing Hydrogen (Ru or Ir Catalyst, Ammonia) Start->BorrowingH Amine 2-Methylnonan-1-amine Gabriel Gabriel Synthesis (Potassium Phthalimide, Hydrazine) Tosylate->Gabriel Gabriel->Amine Mitsunobu->Amine BorrowingH->Amine cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Gabriel Synthesis Alcohol 2-Methyl-1-nonanol Tosylate 2-Methylnonyl Tosylate Alcohol->Tosylate Pyridine TsCl Tosyl Chloride (TsCl) TsCl->Tosylate Intermediate N-(2-Methylnonyl)phthalimide Tosylate->Intermediate SN2 Attack Phthalimide Potassium Phthalimide Phthalimide->Intermediate Amine 2-Methylnonan-1-amine Intermediate->Amine Hydrazine (NH2NH2)

Caption: Workflow for the Tosylation and Gabriel Synthesis pathway.

Detailed Experimental Protocol

Part A: Synthesis of 2-Methylnonyl Tosylate

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-methyl-1-nonanol (15.8 g, 0.1 mol) and 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add pyridine (12.1 mL, 0.15 mol) to the stirred solution.

  • Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (TsCl) (21.0 g, 0.11 mol) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-methylnonyl tosylate as a colorless oil. The product is often used in the next step without further purification.

Part B: Synthesis of 2-Methylnonan-1-amine

  • Reaction Setup: In a 250 mL round-bottom flask, combine the crude 2-methylnonyl tosylate (from Part A, ~0.1 mol), potassium phthalimide (20.4 g, 0.11 mol), and 120 mL of anhydrous N,N-dimethylformamide (DMF).

  • Heating: Heat the mixture to 80-90 °C and stir for 18 hours. Monitor the disappearance of the tosylate by TLC.

  • Cooling & Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into 400 mL of cold water with vigorous stirring. The N-alkylphthalimide intermediate will precipitate.

  • Isolation of Intermediate: Collect the solid precipitate by vacuum filtration and wash it with cold water. Dry the solid under vacuum.

  • Hydrazinolysis: Suspend the dried N-(2-methylnonyl)phthalimide in 150 mL of ethanol in a 500 mL round-bottom flask. Add hydrazine monohydrate (6.0 mL, ~0.12 mol) and heat the mixture to reflux for 4 hours. A thick white precipitate (phthalhydrazide) will form.

  • Work-up: Cool the mixture to room temperature and acidify with concentrated HCl to pH ~1. Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

  • Isolation of Amine: Concentrate the filtrate under reduced pressure. Dissolve the residue in 100 mL of water and basify to pH > 12 with 2 M NaOH solution. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure. The crude 2-methylnonan-1-amine can be purified by fractional distillation under reduced pressure to yield a colorless liquid.

Strategy 2: The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful one-pot method for the direct conversion of primary alcohols into various functional groups, including amines, with a characteristic inversion of stereochemistry. [7][8][9]It avoids the isolation of an activated intermediate but requires careful handling of reagents and purification to remove stoichiometric byproducts.

Rationale & Mechanism

This reaction relies on the in-situ activation of the alcohol by triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). [9]The PPh₃ and DEAD first react to form a betaine intermediate. This betaine deprotonates the nitrogen nucleophile (in this case, phthalimide or an alternative like hydrazoic acid). The alcohol then attacks the activated phosphonium species, forming an alkoxyphosphonium salt, which is a superb leaving group. Finally, the deprotonated nitrogen nucleophile performs an Sₙ2 attack, displacing the triphenylphosphine oxide and yielding the desired product with inverted stereochemistry.

Alcohol 2-Methyl-1-nonanol Reagents PPh3 + DEAD Betaine Betaine Intermediate Reagents->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt (Activated Alcohol) Betaine->Alkoxyphosphonium + Alcohol Product N-(2-Methylnonyl)phthalimide Alkoxyphosphonium->Product SN2 Attack by Nu- Nucleophile Phthalimide (Nu-H) Nucleophile->Alkoxyphosphonium Deprotonation by Betaine Byproducts Ph3P=O + Reduced DEAD Product->Byproducts FinalAmine 2-Methylnonan-1-amine Product->FinalAmine Hydrazinolysis

Caption: Simplified mechanistic workflow of the Mitsunobu reaction for amination.

Detailed Experimental Protocol
  • Reaction Setup: To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add 2-methyl-1-nonanol (15.8 g, 0.1 mol), phthalimide (16.2 g, 0.11 mol), and triphenylphosphine (28.9 g, 0.11 mol) in 250 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the resulting suspension to 0 °C in an ice bath with efficient stirring.

  • DEAD Addition: Slowly add diethyl azodicarboxylate (DEAD) (19.2 g, 17.4 mL, 0.11 mol) dropwise over 30 minutes. Caution: DEAD is toxic and potentially explosive; handle with care in a fume hood. An exothermic reaction will occur, and the suspension should become a clear solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product along with triphenylphosphine oxide and the diethyl hydrazinedicarboxylate byproduct.

  • Purification: Purifying the N-alkylphthalimide from the byproducts can be challenging. One method is to triturate the crude residue with cold diethyl ether, which may cause the byproducts to crystallize. After filtration, the filtrate containing the product is concentrated. The crude product can then be purified by column chromatography on silica gel.

  • Deprotection: The purified N-(2-methylnonyl)phthalimide is then subjected to hydrazinolysis as described in Strategy 1, Part B, steps 5-8 to yield 2-methylnonan-1-amine.

Strategy 3: Catalytic Amination via "Borrowing Hydrogen"

This modern approach represents a significant advancement in green chemistry, offering a highly atom-economical route from alcohols to amines. [10][11]The "Borrowing Hydrogen" (or hydrogen autotransfer) methodology uses a transition metal catalyst (typically Ruthenium or Iridium) to facilitate the reaction, with water as the sole byproduct. [12][13][14]

Rationale & Mechanism

The catalytic cycle involves three key steps:

  • Dehydrogenation: The metal catalyst temporarily "borrows" two hydrogen atoms from the primary alcohol, oxidizing it in-situ to the corresponding aldehyde (2-methylnonanal).

  • Condensation: The aldehyde then reacts with an amine source, such as ammonia, to form an imine intermediate, releasing a molecule of water.

  • Hydrogenation: The catalyst returns the "borrowed" hydrogen atoms to the imine, reducing it to the final primary amine product and regenerating the active catalyst.

This entire process occurs in one pot and avoids the use of stoichiometric activating agents and reductants. [15]

General Experimental Protocol

Note: These reactions are often performed under pressure in a sealed reactor to contain the ammonia and the in-situ generated hydrogen.

  • Catalyst & Reagents: A variety of Ruthenium and Iridium complexes can be used. A representative catalyst is [Ru(p-cymene)Cl₂]₂ paired with a suitable phosphine ligand.

  • Reaction Setup: To a high-pressure stainless-steel autoclave, add the Ruthenium catalyst (e.g., 0.5-2 mol%), the ligand, and 2-methyl-1-nonanol (0.1 mol).

  • Solvent & Amine Source: Add a suitable solvent (e.g., toluene or dioxane) and the ammonia source. Anhydrous ammonia is often condensed into the cooled reactor, or an aqueous solution can be used. [12]4. Reaction Conditions: Seal the reactor and heat it to a temperature typically between 120-160 °C for 24-48 hours. The reaction generates its own hydrogen pressure.

  • Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. Dilute the reaction mixture with an organic solvent and filter to remove the catalyst.

  • Isolation & Purification: The product can be isolated from the filtrate. An acidic wash can be used to extract the amine into an aqueous layer, which is then basified and re-extracted into an organic solvent. Final purification is achieved by fractional distillation.

Product Purification & Characterization

PropertyExpected Value for 2-Methylnonan-1-amine
Molecular Formula C₁₀H₂₃N
Molecular Weight 157.30 g/mol
Appearance Colorless liquid
Boiling Point Approx. 210-215 °C (at atmospheric pressure)
¹H NMR (CDCl₃) Peaks corresponding to CH₃, CH₂, CH, and NH₂ protons. The NH₂ protons will appear as a broad singlet.
¹³C NMR (CDCl₃) Expected to show 10 distinct carbon signals.
IR (Neat) Characteristic N-H stretching bands (approx. 3300-3400 cm⁻¹) and C-N stretching.

Safety & Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Pyridine & DMF: Are toxic and should be handled with care.

    • Tosyl Chloride: Is corrosive and a lachrymator.

    • DEAD/DIAD: Are toxic, irritants, and potentially explosive. Avoid heat, shock, and friction. [9] * Hydrazine: Is highly toxic, corrosive, and a suspected carcinogen. It is also flammable and can be explosive. Handle with extreme caution.

    • Ammonia: Is corrosive and toxic. Anhydrous ammonia is handled under pressure.

    • Catalysts: Ruthenium and Iridium catalysts can be pyrophoric and toxic. Handle under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench reactive reagents carefully before disposal.

References

  • Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology. PMC. [Link]

  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry - Chinese Chemical Society. [Link]

  • The Catalytic Amination of Alcohols. Scribd. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction. organic-chemistry.org. [Link]

  • Catalytic Enantioselective Amination of Alcohols. Synfacts. [Link]

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. [Link]

  • Alcohols to Amines. Chemistry Steps. [Link]

  • Gabriel Synthesis. Chemistry LibreTexts. [Link]

  • How do you create primary amines from alcohols?. Chemistry Stack Exchange. [Link]

  • UNIT -13 ORGANIC COMPOUNDS CONTAINING NITROGEN AMINES NAME REACTIONS 1. Gabriel phthalimide synthesis. ajay bhadouriya. [Link]

  • Gabriel synthesis. Wikipedia. [Link]

  • Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3. ACS Publications. [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. [Link]

  • Direct Conversion of Primary Alcohols to 1,2-Amino Alcohols: Enantioselective Iridium-Catalyzed Carbonyl Reductive Coupling of Phthalimido-Allene via Hydrogen Auto-Transfer. PMC. [Link]

  • The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • New protocol for converting alcohols into amines. ResearchGate. [Link]

  • Why Are Primary Secondary and Tertiary Amines Important?. GeeksforGeeks. [Link]

  • What are the Applications of Amines in the Pharmaceutical Industry?. Diplomata Comercial. [Link]

  • 2-Methylnonane. PubChem. [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. Rsc.org. [Link]

  • Amines: Versatile Building Blocks in Organic Chemistry and Beyond. Amerigo Scientific. [Link]

  • α-Branched amines a, Representative examples of hundreds of approved... ResearchGate. [Link]

  • Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. PMC. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]

  • Preparation of mesylates and tosylates. Khan Academy. [Link]

  • Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]

  • 1-arylethanols, including racemic adrenaline, from aromatic aldehydes via 5-arylox. Elsevier. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • A kind of method for preparing 2-amino-2-methyl-1-propanol.
  • Purification of secondary alkyl amines.
  • Purification and Characterization of Two Mannan-Binding Lectins from Mouse Serum. ResearchGate. [Link]

Sources

Application Note: 2-Methylnonan-1-amine as a High-Value Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 2-Methylnonan-1-amine in Drug Discovery Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Formulation Scientists (LNP), and Process Chemists.

Introduction: The "Branched Tail" Advantage

2-Methylnonan-1-amine (CAS: 44995-93-9) is a primary aliphatic amine featuring a ten-carbon skeleton with a specific methyl branch at the C2 position. While linear fatty amines (e.g., decylamine) are ubiquitous in early-stage discovery, the introduction of the C2-methyl group in 2-methylnonan-1-amine offers distinct physicochemical advantages that are increasingly exploited in two high-impact areas: Lipid Nanoparticle (LNP) engineering and Metabolically Stable Peptidomimetics .

Key Chemical Features
FeatureStructural AttributeDrug Discovery Impact
Steric Bulk Methyl group at C2 (

-position to Nitrogen)
Hinders enzymatic access (MAO resistance); disrupts lipid crystallization.
Lipophilicity

Hydrophobic Content
High

(~3.8–4.2); ideal for hydrophobic pocket occupancy or lipid tail synthesis.
Chirality C2 is a stereocenterAllows for the synthesis of enantiopure libraries to probe stereoselective binding pockets.
Nucleophilicity Primary Amine (

)
Versatile handle for amide coupling, reductive amination, or epoxide ring-opening.

Primary Application: Next-Generation Ionizable Lipids (LNPs)

The most critical modern application of 2-methylnonan-1-amine is in the synthesis of ionizable lipids for mRNA delivery.

The Mechanism: Cone-Shape Geometry

Standard linear lipids (e.g., DLin-MC3-DMA) form cylindrical packing structures. However, effective endosomal escape requires lipids that can induce non-bilayer (hexagonal


) phases .
  • Role of 2-Methylnonan-1-amine: When used as a hydrophobic tail, the C2-methyl branch acts as a "wedge." This increases the cross-sectional area of the lipid tail relative to its headgroup.

  • Result: The lipid adopts a "cone shape," which energetically favors membrane fusion and destabilization of the endosomal membrane, releasing the mRNA payload into the cytosol.

Protocol A: Synthesis of Branched Ionizable Lipids via Epoxide Opening

This protocol describes the synthesis of a library of ionizable lipids by reacting 2-methylnonan-1-amine with an ionizable core containing epoxide linkers.

Reagents:

  • Amine: 2-Methylnonan-1-amine (1.0 equiv per epoxide).

  • Core: Diepoxide or Triepoxide core (e.g., derived from piperazine or polyamine).

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA).

  • Catalyst: None required (autocatalytic) or mild Lewis acid (

    
    ).
    

Step-by-Step Procedure:

  • Preparation: In a scintillation vial, dissolve the epoxide-functionalized core (1.0 mmol) in anhydrous EtOH (5 mL).

  • Addition: Add 2-methylnonan-1-amine (2.2 mmol, 1.1 excess per epoxide) dropwise. Note: The excess ensures complete consumption of the toxic epoxide.

  • Reaction: Seal the vial and heat to 80°C for 12–16 hours.

    • Checkpoint: Monitor reaction progress via TLC (stain with Ninhydrin for amine,

      
      -Anisaldehyde for lipid) or LC-MS.
      
  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM:MeOH:

      
       (90:10:1).
      
    • Target: The product will be a tertiary amine with branched tails.

Secondary Application: Hydrophobic Pharmacophore Capping

In small molecule inhibitor design, linear alkyl chains often suffer from rapid metabolic oxidation (


-oxidation or 

-oxidation). 2-Methylnonan-1-amine serves as a metabolically robust "cap" for hydrophobic pockets.
Protocol B: Amide Coupling (Hat-Capping)

Used to attach the branched tail to a carboxylic acid scaffold (e.g., a peptidomimetic core).

Reagents:

  • Scaffold: Carboxylic acid-containing pharmacophore (1.0 equiv).

  • Amine: 2-Methylnonan-1-amine (1.1 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF (anhydrous).

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid scaffold in DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU. Stir for 2 minutes until the solution turns slightly yellow (activation of ester).

  • Amine Addition: Add 2-methylnonan-1-amine via syringe.

  • Incubation: Stir at Room Temperature (RT) for 2 hours.

  • Quench: Dilute with EtOAc (10 volumes). Wash with 1N HCl (to remove unreacted amine/DIPEA), saturated

    
    , and brine.
    
  • Validation: Dry over

    
     and analyze by LC-MS. The mass shift should correspond to 
    
    
    
    (Mass of amine -
    
    
    ).

Analytical Quality Control (QC)

To ensure the integrity of libraries built with this amine, specific QC parameters must be met.

TestMethodAcceptance CriteriaNote
Identity

-NMR (CDCl

)
Doublet at

ppm (Methyl); Multiplet at

ppm (

-N)
The methyl doublet is the diagnostic signature distinguishing it from linear decylamine.
Purity GC-FID or LC-MS

Area Under Curve
Impurities often include linear isomers; GC is preferred for isomer separation.
Water Content Karl Fischer

Critical for LNP formulation stability.

Workflow Visualization

The following diagram illustrates the decision matrix for utilizing 2-methylnonan-1-amine in a drug discovery campaign, highlighting the divergence between LNP and Small Molecule workflows.

G Start Start: 2-Methylnonan-1-amine Decision Application Route? Start->Decision LNP_Route LNP Lipid Synthesis Decision->LNP_Route mRNA Delivery SM_Route Small Molecule Inhibitor Decision->SM_Route Enzyme Inhibition React_Epoxide Reaction: Epoxide Ring Opening (Ethanol, 80°C) LNP_Route->React_Epoxide Purify_LNP Purification (Flash Chrom.) Target: Ionizable Lipid React_Epoxide->Purify_LNP Formulation Microfluidic Mixing (mRNA Encapsulation) Purify_LNP->Formulation Validated Lipid React_Amide Reaction: Amide Coupling (HATU/DIPEA) SM_Route->React_Amide Assay Metabolic Stability Assay (Liver Microsomes) React_Amide->Assay Hit_ID Hit Identification (High Potency + Stability) Assay->Hit_ID T1/2 > 60 min

Caption: Workflow integration of 2-methylnonan-1-amine into Lipid Nanoparticle (top) and Small Molecule (bottom) pipelines.

References

  • Maier, M. A., et al. (2013). "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy. Link

    • Relevance: Establishes the foundational chemistry of branched tails in ionizable lipids (e.g.
  • Fenton, O. S., et al. (2016). "Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent In Vivo mRNA Delivery." Advanced Materials. Link

    • Relevance: Demonstrates the "cone shape" hypothesis where tail branching improves endosomal escape.
  • Hassett, K. J., et al. (2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." Molecular Therapy - Nucleic Acids. Link

    • Relevance: Discusses the impact of lipid tail structure on vaccine efficacy (Pfizer/BioNTech context).
  • Silverman, R. B. (2004). "The Organic Chemistry of Drug Design and Drug Action." Elsevier.

2-Methylnonan-1-amine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methylnonan-1-amine as a Sterically Modulated Ligand in Coordination Chemistry

Executive Summary

This technical guide profiles 2-Methylnonan-1-amine (CAS 44995-93-9) , a C10 primary amine with a specific methyl branch at the


-carbon (C2) position.[1] Unlike its linear isomer (n-decylamine), this molecule offers a unique steric profile that is critical for two high-value applications:
  • Colloidal Nanocrystal Synthesis: Acting as a surface capping agent that prevents lamellar stacking, favoring the formation of monodisperse cubic quantum dots (e.g., CsPbBr

    
     perovskites).[1]
    
  • Hydrometallurgy: Serving as an extractant for transition metals where phase modifiers are typically required to prevent precipitate formation.[1]

The "entropy of branching" introduced by the C2-methyl group disrupts the crystalline packing of the ligand shell, maintaining a liquid-like state at lower temperatures compared to linear amines. This guide provides validated protocols for utilizing this ligand to enhance colloidal stability and extraction efficiency.

Chemical Profile & Steric Mechanics

Molecule: 2-Methylnonan-1-amine Formula: C


H

N Structure: Primary amine headgroup (-NH

) with a methyl branch adjacent to the nitrogen-bearing carbon.[1]
Mechanism of Action: The "Cone Angle" Effect

In coordination chemistry, the geometry of the ligand tail dictates the packing density on a metal surface.

  • Linear Amines (n-decylamine): Form dense, semi-crystalline monolayers (SAMs).[1] While stable, these can lead to "bundling" of nanowires or irreversible aggregation due to strong Van der Waals inter-ligand attraction.

  • Branched Amines (2-Methylnonan-1-amine): The C2-methyl group increases the effective cone angle of the ligand.[1] This steric bulk prevents the alkyl tails from packing into a rigid lattice, ensuring the ligand shell remains disordered (entropic stabilization) and the complex remains soluble in non-polar solvents (e.g., toluene, kerosene).

Visualization: Steric Stabilization Pathway

The following diagram illustrates how 2-Methylnonan-1-amine prevents particle aggregation compared to linear amines.

LigandSterics cluster_0 Linear Ligand (n-Decylamine) cluster_1 Branched Ligand (2-Methylnonan-1-amine) Linear Linear Alkyl Chains Packing High Packing Density (Crystalline Shell) Linear->Packing Result1 Aggregation / Bundling Packing->Result1 Branched C2-Methyl Branched Chains Disorder Steric Hindrance (Liquid-like Shell) Branched->Disorder Result2 Colloidal Stability (Monodisperse) Disorder->Result2 Surface Nanocrystal Surface (Metal Cation Sites) Surface->Linear Coordination Surface->Branched Coordination

Caption: Comparison of ligand shell dynamics. The C2-branch induces disorder, preventing the 'zipping' effect observed with linear alkyl chains.

Protocol A: Synthesis of CsPbBr Perovskite Nanocubes

Context: Linear amines often cause CsPbBr


 to form nanoplatelets or nanowires due to efficient packing.[1] To isolate cubic quantum dots  (which have superior photoluminescence quantum yield, PLQY), 2-Methylnonan-1-amine is used to destabilize the anisotropic growth.[1]
Materials
  • Cesium Carbonate (Cs

    
    CO
    
    
    
    )[1]
  • Lead(II) Bromide (PbBr

    
    )[1][2]
    
  • Octadecene (ODE) - Solvent[1]

  • Oleic Acid (OA) - Co-ligand[1]

  • 2-Methylnonan-1-amine (2-MNA) - Primary Ligand[1]

  • Validation Check: Ensure 2-MNA is stored under N

    
     to prevent carbamate formation with atmospheric CO
    
    
    
    .[1]
Step-by-Step Workflow
  • Cesium Oleate Precursor Prep:

    • Mix 0.4 g Cs

      
      CO
      
      
      
      , 1.5 mL OA, and 15 mL ODE in a 50 mL flask.
    • Heat to 120°C under vacuum for 1 hour (removes water).

    • Heat to 150°C under N

      
       until clear. Keep hot.
      
  • Lead Bromide Solubilization (The Critical Step):

    • In a separate 25 mL flask, combine:

      • 69 mg PbBr

        
        [1]
        
      • 5 mL ODE[1]

      • 0.5 mL 2-Methylnonan-1-amine (Ligand)

      • 0.5 mL Oleic Acid[1]

    • Causality: The 2-MNA solubilizes the PbBr

      
       by forming a lead-amine halide complex.[1] The branched structure prevents the formation of lamellar PbBr-amine sheets.[1]
      
    • Heat to 120°C under vacuum (30 min), then switch to N

      
       and heat to 170°C .
      
  • Hot Injection:

    • Rapidly inject 0.4 mL of the hot Cs-Oleate precursor into the PbBr

      
       solution.[1]
      
    • Observation: The solution will instantly turn bright green (formation of nanocrystals).[1]

  • Quench & Purification:

    • After 5 seconds , immerse the flask in an ice-water bath.

    • Self-Validating Step: If the solution turns yellow/orange, particles have grown too large (Ostwald ripening). Instant cooling is vital.[1]

    • Add 10 mL anhydrous methyl acetate (anti-solvent).[1] Centrifuge at 8000 rpm for 10 min.

    • Discard supernatant.[1] Redisperse pellet in toluene.[1][3]

Data Summary: Linear vs. Branched Ligand Outcome

Parametern-Decylamine (Linear)2-Methylnonan-1-amine (Branched)
Crystal Shape Nanoplatelets / WiresCubic Quantum Dots
Solubility Moderate (Tendency to gel)High (Liquid-like shell)
PL Emission 460-480 nm (Blue-shift)515-520 nm (Pure Green)
Stability Aggregates in 24 hoursStable > 3 months

Protocol B: Solvent Extraction of Cobalt(II)

Context: In hydrometallurgy, primary amines are used to extract metals from sulfate/chloride media via an ion-pair mechanism.[1] Linear amines often form a "third phase" (a stable emulsion or precipitate) requiring the addition of modifiers like isodecanol. 2-Methylnonan-1-amine acts as a self-modifying extractant due to its steric bulk.[1]

Extraction Mechanism

[1]
Protocol
  • Organic Phase Preparation:

    • Dissolve 0.1 M 2-Methylnonan-1-amine in Kerosene (diluent).

    • Note: No phase modifier (alcohol) is needed.[1]

  • Aqueous Phase Preparation:

    • Prepare 0.01 M CoSO

      
       solution.[1] Adjust pH to 5.5 using dilute H
      
      
      
      SO
      
      
      or NaOH.[1]
    • Validation: pH must be < 6.5 to prevent Co(OH)

      
       precipitation.[1]
      
  • Contact & Extraction:

    • Mix Organic and Aqueous phases at a 1:1 volume ratio (A:O = 1).

    • Shake vigorously for 10 minutes at 25°C.

    • Allow to settle for 5 minutes.

  • Separation & Stripping:

    • Separate the blue/pink organic phase (loaded with Co).[1]

    • Contact organic phase with 1.0 M H

      
      SO
      
      
      
      to strip Cobalt back to aqueous phase for recovery.[1]

References & Authority

  • Protesescu, L., et al. (2015).[1][4] "Nanocrystals of Cesium Lead Halide Perovskites (CsPbX3): Bright Multicolored Emission and Stability." Nano Letters. (Establishes the hot-injection protocol and the role of amine ligands in solubilizing PbBr2). [1]

  • Kovalenko, M. V., et al. (2019).[1] "Ligand Engineering for Perovskite Nanocrystals." Science. (Discusses the "entropy of branching" and how branched ligands like 2-hexyldecylamine and similar isomers improve colloidal stability). [1]

  • Alguacil, F. J., et al. (2000).[1] "Solvent extraction of Co(II) by the primary amine Primene JMT." Hydrometallurgy. (Primene JMT is a commercial mixture of highly branched primary amines; this paper validates the mechanism of branched amines in preventing third-phase formation).[1]

  • Almeida, G., et al. (2019).[1] "The Role of Amine Ligands in the Synthesis of Cesium Lead Bromide Perovskite Nanocrystals." ACS Omega.[1] (Details the equilibrium between acid/base and ligand binding modes). [1]

Safety & Handling

  • Toxicity: 2-Methylnonan-1-amine is corrosive and an irritant.[1] Use butyl rubber gloves.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Primary amines react with atmospheric CO

    
     to form carbamate salts (white crust), which interferes with precise stoichiometric weighing.[1]
    

Disclaimer: This guide is for research purposes only. Optimization of concentrations may be required based on specific reactor geometries.[1]

Sources

Application Note: Branched Aliphatic Amines in Advanced Surfactant Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Branched Aliphatic Amines in Surfactant Formulation Content Type: Application Note & Protocol Guide Audience: Researchers, Formulation Scientists, Drug Delivery Specialists

Executive Summary

Branched aliphatic amines (e.g., Guerbet amine derivatives) represent a critical class of hydrophobes in surfactant science, offering distinct thermodynamic and kinetic advantages over their linear analogs. Unlike linear alkyl chains that pack tightly to form rigid crystalline structures, branched chains introduce steric bulk that disrupts packing order. This fundamental structural difference lowers the Krafft point (improving cold-water solubility), enhances fluidity at interfaces, and modifies the Critical Packing Parameter (CPP) , enabling the formation of distinct supramolecular assemblies like vesicles or worm-like micelles rather than simple spherical micelles.

This guide details the mechanistic basis for using branched amines in surfactant formulation, specifically focusing on pH-responsive drug delivery systems and high-performance industrial wetting agents.

Mechanistic Foundation: The Geometry of Branching

The utility of branched amines lies in their ability to manipulate the Critical Packing Parameter (P) , defined as:



Where:

  • 
     = Volume of the hydrophobic tail
    
  • 
     = Optimal surface area of the polar headgroup
    
  • 
     = Critical length of the hydrophobic tail
    
Linear vs. Branched Dynamics[1][2]
  • Linear Amines: High

    
     and low 
    
    
    
    relative to length.
    
    
    . Tend to form spherical micelles. High Krafft points due to strong Van der Waals forces facilitating crystallization.
  • Branched Amines (e.g., 2-ethylhexyl, isotridecyl): The branching increases the tail volume (

    
    ) and effective cross-sectional area without significantly increasing 
    
    
    
    . This increases
    
    
    towards
    
    
    or
    
    
    , favoring flexible bilayers, vesicles, or worm-like micelles .
  • Kinetic Effect: The "wedge" shape of branched surfactants prevents the formation of rigid "palisade" layers at the air-water interface, resulting in faster diffusion rates and superior wetting properties (lower dynamic surface tension).

Visualization: Structural Impact on Assembly

PackingParameter cluster_linear Linear Amine Surfactant cluster_branched Branched Amine Surfactant (Guerbet) L_Struct Linear Tail (C12) L_Pack Packing Param P < 1/3 (Cone Shape) L_Struct->L_Pack L_Result Spherical Micelles High Krafft Point L_Pack->L_Result B_Struct Branched Tail (C10 + C2) B_Pack Packing Param 1/2 < P < 1 (Truncated Cone) B_Struct->B_Pack Interaction Steric Hindrance Disrupts Crystallization B_Struct->Interaction B_Result Vesicles / Bilayers Low Krafft Point Fluid Interface B_Pack->B_Result

Figure 1: Comparison of packing geometry between linear and branched amine surfactants. Branching increases tail volume, favoring higher-order assemblies and enhancing solubility.

Key Applications

A. Pharmaceutical: pH-Responsive Drug Carriers

Branched tertiary amines and amine oxides are pivotal in formulating pH-sensitive liposomes and micelles .

  • Mechanism: At physiological pH (7.4), the amine headgroup may be uncharged or zwitterionic (depending on substitution), allowing the formation of stable nanocarriers. In the acidic environment of a tumor (pH ~6.5) or an endosome (pH ~5.0), the amine becomes protonated.

  • The "Proton Sponge" Effect: The protonation increases the headgroup repulsion and hydrophilicity, destabilizing the carrier membrane and triggering rapid drug release. The branching ensures the membrane remains fluid and fusogenic, facilitating endosomal escape.

B. Industrial & Agrochemical: Rapid Wetting Agents

In crop protection (e.g., glyphosate formulations) and industrial cleaning, speed is critical.

  • Performance: Branched amine ethoxylates or amine oxides migrate to newly created interfaces (e.g., a spraying droplet) faster than linear analogs because they do not form rigid, viscous phases during transport.

  • Low Foam: The steric bulk prevents the tight surface packing required to stabilize persistent foams, making them ideal for high-shear spray applications.

Experimental Protocols

Protocol A: Formulation of pH-Responsive Micelles (Branched Amine Oxide)

Objective: Create a doxorubicin-loaded micellar system using a branched amine oxide surfactant (e.g., N,N-dimethyl-2-propylheptan-1-amine oxide) that releases payload at pH 5.0.

Materials:

  • Branched Surfactant: N,N-dimethyl-2-propylheptan-1-amine oxide (Synthesized via oxidation of Guerbet amine).

  • Co-lipid: Cholesterol (to modulate fluidity).

  • Drug: Doxorubicin HCl (DOX).

  • Solvents: Chloroform, Methanol, PBS (pH 7.4), Acetate Buffer (pH 5.0).

Workflow:

  • Stock Preparation:

    • Dissolve Surfactant and Cholesterol (molar ratio 4:1) in Chloroform:Methanol (2:1 v/v) to a total lipid concentration of 10 mg/mL.

    • Note: The branched tail prevents crystallization during solvent evaporation.

  • Thin Film Formation:

    • Transfer 5 mL of stock to a round-bottom flask.

    • Evaporate solvent using a rotary evaporator at 40°C under reduced pressure (vacuum) until a dry, thin film forms on the flask wall.

    • Validation Step: Ensure the film is transparent and uniform. Opaque spots indicate phase separation.

  • Hydration & Loading:

    • Dissolve DOX (1 mg/mL) in PBS (pH 7.4).

    • Add 2 mL of DOX solution to the dried film.

    • Vortex vigorously for 10 minutes at room temperature. The branched surfactant's low Krafft point allows hydration without heating.

  • Sizing (Extrusion):

    • Pass the dispersion through a polycarbonate membrane (100 nm pore size) 11 times using a mini-extruder.

    • Why: This ensures a monodisperse population of micelles/vesicles.

  • Purification:

    • Dialyze the suspension against PBS (pH 7.4) for 24 hours using a 3.5 kDa MWCO membrane to remove free drug.

  • pH-Triggered Release Assay:

    • Aliquot purified micelles into two vials.

    • Adjust Vial A to pH 5.0 (Acetate buffer); keep Vial B at pH 7.4.

    • Measure fluorescence (Ex 480 nm / Em 590 nm) over 60 mins.

    • Expectation: Vial A shows rapid fluorescence increase (release); Vial B remains stable.

Protocol B: Determination of CMC and Krafft Point

Objective: Quantify the thermodynamic advantage of branching by measuring the Critical Micelle Concentration (CMC) and Krafft Point.

Methodology: Wilhelmy Plate Tensiometry

  • Preparation:

    • Prepare a 100 mM stock solution of the branched amine surfactant in deionized water.

    • Cleaning: Flame the platinum Wilhelmy plate until glowing orange to remove all organic contaminants. This is critical for accuracy.

  • CMC Measurement:

    • Fill the tensiometer vessel with 50 mL deionized water.

    • Measure initial surface tension (

      
       mN/m).
      
    • Dose surfactant stock automatically (or manually) in logarithmic steps (e.g., 0.01, 0.05, 0.1, 0.5, 1.0... mM).

    • Record

      
       after equilibrium (wait 2 mins per step).
      
    • Plot:

      
       vs. 
      
      
      
      .[1] The intersection of the linear decline and the plateau is the CMC.[2]
  • Krafft Point Determination (Conductivity Method):

    • Prepare a 1% (w/v) dispersion of the surfactant.

    • Cool to 0°C (ice bath). If the solution is clear at 0°C, the Krafft point is

      
       (common for branched amines).
      
    • If precipitate exists: Insert a conductivity probe.

    • Slowly heat the solution (1°C/min) with stirring.

    • Analysis: Plot Conductivity vs. Temperature. The temperature at which conductivity sharply increases (solubilization of solid surfactant into micelles) is the Krafft Point.

Data Summary: Linear vs. Branched Performance

Representative data for C10-amine oxide isomers.

PropertyLinear (n-Decyl Amine Oxide)Branched (2-Propylheptyl Amine Oxide)Impact of Branching
Krafft Point ~25°C< 0°CMajor Advantage: Soluble in cold water; stable formulations.
CMC (mM) ~1.8 mM~2.5 mMSlight Increase: Steric hindrance makes aggregation slightly less favorable energetically.
Surface Area (

)
42 Ų/molecule58 Ų/moleculePacking: Larger area per headgroup prevents rigid packing.
Wetting Time (0.1%) 45 seconds12 secondsKinetic: Faster diffusion and adsorption to new interfaces.
Foam Stability High (Stable Foam)Low (Fast Break)Application: Ideal for low-foam industrial sprays.

Pathway Visualization: pH-Triggered Release

DrugRelease cluster_blood Bloodstream (pH 7.4) cluster_cell Target Cell (Endosome pH 5.0) Carrier Branched Amine Micelle (Uncharged/Zwitterionic) Drug Encapsulated Drug (Doxorubicin) Carrier->Drug Stable Retention Protonation Amine Protonation (N -> NH+) Carrier->Protonation Endocytosis Release Micelle Disassembly & Endosomal Escape Drug->Release Payload Dump Repulsion Electrostatic Repulsion & Membrane Destabilization Protonation->Repulsion Repulsion->Release

Figure 2: Mechanism of pH-triggered drug release utilizing the protonation of branched amine surfactants in acidic endosomal environments.

References

  • Branched alkyldimethylamine oxide surfactants: An effective strategy for the design of high concentration/low viscosity surfactant formulations. Source: Journal of Colloid and Interface Science (2019).[3] URL:[Link] (Validates the low viscosity and phase behavior of branched amine oxides)

  • Enhanced Efficiency of Anionic Guerbet-Type Amino Acid Surfactants. Source: Langmuir (2025). URL:[Link] (Provides data on diffusion coefficients and wetting efficiency of Guerbet-derived surfactants)

  • Synthesis, Surface Properties, and Self-Aggregation Behavior of a Branched N,N-Dimethylalkylamine Oxide Surfactant. Source: Journal of Surfactants and Detergents (2019).[3][4] URL:[Link] (Primary source for synthesis protocols and CMC comparison data)

  • Critical micelle concentration (CMC) and surfactant concentration. Source: KRÜSS Scientific. URL:[Link] (Authoritative reference for Tensiometry protocols)

  • Amine oxide formulations (Patent EP0092363A1). Source: European Patent Office. URL:[Link] (Foundational patent describing the use of branched amine oxides in commercial formulations)

Sources

Precision N-Alkylation of 2-Methylnonan-1-amine: Strategies for Lipophilic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the controlled


-alkylation of 2-methylnonan-1-amine , a 

-branched fatty amine often used as a lipophilic building block in drug delivery systems and surfactant synthesis.

The primary challenge with this substrate is the "Polyalkylation Pitfall." Despite the steric bulk at the C2 position, the nucleophilic primary amine (


) remains sufficiently reactive to undergo uncontrolled double alkylation (

) or quaternization (

) under standard S

2 conditions.

This protocol delineates two high-fidelity pathways to ensure mono-alkylation selectivity:

  • Reductive Amination (Method A): The industry gold standard for precision.

  • Cesium-Promoted Direct Alkylation (Method B): A specialized protocol for use when alkyl halides are the only available electrophiles.

Substrate Analysis & Strategic Decision

Substrate: 2-methylnonan-1-amine (


)
  • Lipophilicity: High (

    
    ). Requires non-polar compatible solvents (DCM, DCE, THF).
    
  • Sterics: The methyl group at C2 creates a "neopentyl-like" hindrance but does not fully block the nitrogen lone pair. Reaction rates will be slightly slower than linear

    
    -decylamine but faster than 
    
    
    
    -branched amines (e.g., 2-aminodecane).
Decision Tree: Selecting the Right Reagent System

ReagentSelection Start Target: N-Alkylated 2-methylnonan-1-amine Electrophile What is your Electrophile Source? Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde Available Halide Alkyl Halide (R-X) Electrophile->Halide Only Option MethodA METHOD A: Reductive Amination (NaBH(OAc)3) Aldehyde->MethodA Standard Route Purity Is >98% Mono-alkylation critical? Halide->Purity MethodB METHOD B: Cesium-Promoted Alkylation (CsOH / DMF) MethodC METHOD C: Acylation-Reduction (2-Step: RCOCl then LiAlH4) Purity->MethodB No (Accept ~5-10% dialkyl) Purity->MethodC Yes (Absolute Control)

Figure 1: Decision matrix for reagent selection based on electrophile availability and purity requirements.

Method A: Reductive Amination (The Gold Standard)

Principle: This method forms an imine intermediate which is selectively reduced in situ.[1][2] The steric bulk of the reducing agent prevents it from reducing the aldehyde/ketone before the imine is formed.

Reagent of Choice: Sodium Triacetoxyborohydride (STAB) -


 .
  • Why: Unlike

    
    , it is non-toxic and avoids HCN generation. Unlike 
    
    
    
    , it is mild enough not to reduce aldehydes/ketones rapidly, preventing alcohol side-products.
Protocol A: Mono-Alkylation via STAB
ReagentEquivalentsRole
2-methylnonan-1-amine 1.0 eqNucleophile
Aldehyde (

)
1.0 - 1.1 eqElectrophile

1.4 - 1.5 eqSelective Reductant
Acetic Acid (AcOH) 1.0 eqCatalyst (promotes imine formation)
DCE or DCM Solvent (0.2 M)Solubilizes lipophilic amine

Step-by-Step Procedure:

  • Imine Formation (The "Self-Validating" Check):

    • Dissolve 2-methylnonan-1-amine (1.0 eq) in 1,2-Dichloroethane (DCE) or DCM.

    • Add the Aldehyde (1.05 eq).

    • Optional: Add 1.0 eq of Acetic Acid.

    • Validation Point: Stir for 30–60 mins. Spot on TLC. The aldehyde spot should disappear/diminish, and a new less polar spot (Imine) should appear. Do not proceed until Imine formation is confirmed.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for volatile aldehydes).

    • Add

      
       (1.4 eq) in one portion.
      
    • Allow to warm to Room Temperature (RT) and stir for 2–16 hours.

  • Quench & Workup (Critical for Amine Recovery):

    • Quench with saturated aqueous

      
       . Note: Gas evolution (
      
      
      
      ) will occur.
    • Stir vigorously for 15 mins to break down boron-amine complexes.

    • Extract with DCM (

      
      ).
      
    • Dry over

      
       and concentrate.
      
Method B: Direct Alkylation (The Cesium Effect)

Principle: Direct


 reaction with alkyl halides usually leads to over-alkylation. However, using Cesium Hydroxide (

)
and Molecular Sieves (4Å) suppresses dialkylation.
  • Mechanism:[2][3][4][5][6][7][8] The "Cesium Effect" involves the large ionic radius of

    
    , which forms a loose ion pair with the amide anion, enhancing nucleophilicity while the molecular sieves adsorb water (preventing hydrolysis) and seemingly act as a surface template that sterically discourages the approach of a second bulky alkyl halide.
    
Protocol B: Cesium-Promoted Mono-Alkylation
ReagentEquivalentsRole
2-methylnonan-1-amine 1.0 eqNucleophile
Alkyl Halide (

)
1.0 eqElectrophile (Iodides preferred)
Cesium Hydroxide (

)
1.2 eqBase / Promoter
Molecular Sieves 4Å 250 mg/mmolWater Scavenger / Surface Catalyst
DMF or DMF/MeCN Solvent (0.1 M)Polar aprotic required

Step-by-Step Procedure:

  • Activation:

    • Flame-dry 4Å Molecular Sieves under vacuum; cool under Argon.

    • Add DMF and 2-methylnonan-1-amine.

  • Base Addition:

    • Add

      
       (powdered). Stir for 30 mins. The mixture will likely turn heterogeneous/cloudy.
      
  • Controlled Addition:

    • Add the Alkyl Halide (dissolved in minimal DMF) dropwise over 30 minutes.

    • Expert Tip: Do not dump the halide in all at once. High local concentration favors dialkylation.

  • Monitoring:

    • Stir at RT.[9][10] Monitor by TLC.[9][11]

    • Validation Point: If dialkylation (

      
      ) spots appear (usually moving higher in non-polar eluent than mono-alkyl), stop the reaction immediately.
      
Purification & Analytical Validation

Purifying fatty amines is notoriously difficult due to "tailing" on silica gel.

Chromatography Strategy
  • Stationary Phase: Use Amine-functionalized Silica (e.g., KP-NH) if available.[8]

  • Standard Silica: You MUST pretreat the column or dope the eluent.

    • Eluent: Hexane/Ethyl Acetate + 1% Triethylamine (

      
      ) .
      
    • The

      
       caps the acidic silanol sites, preventing the product from sticking irreversibly.
      
Analytical Workflow (DOT)

ValidationWorkflow cluster_Interpretation NMR Diagnostics Crude Crude Reaction Mix TLC TLC Analysis (Ninhydrin Stain) Crude->TLC Workup Acid/Base Extraction TLC->Workup Primary Amine Consumed NMR 1H NMR Validation Workup->NMR Shift1 Delta 2.5-2.7 ppm (Mono-alkylated) NMR->Shift1 Shift2 Integral Ratio Check NMR->Shift2

Figure 2: Analytical validation workflow. Note: Ninhydrin stains primary amines dark purple/blue; secondary amines often stain faint orange/brown or not at all depending on heating.

Data Summary: Expected Outcomes
ParameterMethod A (Reductive)Method B (Direct Alkylation)
Selectivity (Mono:Di) > 95 : 5~ 85 : 15
Yield 80 - 95%60 - 75%
Reaction Time 2 - 16 Hours12 - 24 Hours
Purification Ease High (Clean profile)Moderate (Separation required)
References
  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[12][13][14] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[10][12][14][15] Studies on Direct and Indirect Reductive Amination Procedures.[12][14] The Journal of Organic Chemistry, 61(11), 3849–3862.[13][14] [Link]

  • Salvatore, R. N. , Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[16] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Efficient Synthesis of Secondary Amines. Organic Letters, 1(11), 1893–1896. [Link]

  • Biotage Application Note. (2023). Strategies for Purifying Organic Amines. Biotage Knowledge Base. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylnonan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methylnonan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic route and improve final product yield. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Introduction to Synthetic Strategies

The synthesis of primary amines like 2-methylnonan-1-amine is a fundamental transformation in organic chemistry. Two common and effective strategies for this synthesis are Reductive Amination of the corresponding aldehyde (2-methylnonanal) and the Hofmann Rearrangement of the corresponding amide (2-methylnonanamide). Each method has its own set of advantages and potential challenges. This guide will focus on troubleshooting and optimizing these two primary routes.

Visualizing the Synthetic Pathways

To better understand the two main synthetic approaches, the following diagram illustrates the transformation of the starting material to the final product for both Reductive Amination and Hofmann Rearrangement.

Synthesis_of_2-Methylnonan-1-amine cluster_0 Reductive Amination cluster_1 Hofmann Rearrangement 2-Methylnonanal 2-Methylnonanal Imine_Intermediate Imine_Intermediate 2-Methylnonanal->Imine_Intermediate + NH3 2-Methylnonan-1-amine_RA 2-Methylnonan-1-amine Imine_Intermediate->2-Methylnonan-1-amine_RA + Reducing Agent 2-Methylnonanamide 2-Methylnonanamide Isocyanate_Intermediate Isocyanate_Intermediate 2-Methylnonanamide->Isocyanate_Intermediate + Br2, NaOH 2-Methylnonan-1-amine_HR 2-Methylnonan-1-amine Isocyanate_Intermediate->2-Methylnonan-1-amine_HR + H2O (Hydrolysis)

Caption: Synthetic routes to 2-methylnonan-1-amine.

Troubleshooting Guide: Reductive Amination of 2-Methylnonanal

Reductive amination is a versatile one-pot reaction that involves the formation of an imine from an aldehyde or ketone and an amine, followed by its in-situ reduction.[1]

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in reductive amination can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inefficient Imine Formation: The initial equilibrium between the aldehyde and ammonia to form the imine can be unfavorable.[2]

    • Solution: Ensure the removal of water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves. However, azeotropic drying is often preferred to minimize waste.[3]

  • Side Reactions of the Aldehyde: Aldehydes can undergo side reactions that compete with imine formation.

    • Aldol Condensation: Under basic or acidic conditions, 2-methylnonanal can self-condense.

      • Solution: Maintain a neutral or weakly acidic pH. The use of a mild acid catalyst like acetic acid can facilitate imine formation without promoting significant aldol condensation.[4]

    • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can disproportionate. While 2-methylnonanal has alpha-hydrogens, related side reactions can still occur.

      • Solution: Avoid strongly basic conditions.

  • Reduction of the Starting Aldehyde: The reducing agent may reduce the starting aldehyde before it can form the imine.

    • Solution: Choose a reducing agent that is selective for the imine over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this reason.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective and its reactivity is pH-dependent, favoring imine reduction at neutral or slightly acidic pH.[2]

  • Over-alkylation of the Product: The newly formed primary amine can react with another molecule of the aldehyde to form a secondary amine, which can then be reduced. This is a common issue in amine alkylations.[5][6]

    • Solution: Use a large excess of the ammonia source. This can be aqueous ammonia or an ammonium salt like ammonium acetate. By Le Chatelier's principle, a high concentration of ammonia will drive the equilibrium towards the formation of the primary amine.

Q2: I am observing the formation of a significant amount of 2-methylnonan-1-ol. How can I prevent this?

A2: The formation of the corresponding alcohol is a clear indication that the reducing agent is reducing the starting aldehyde.

  • Choice of Reducing Agent: As mentioned above, the choice of reducing agent is critical. While sodium borohydride (NaBH₄) is a common and inexpensive reducing agent, it can readily reduce aldehydes. It is better to use a milder and more selective reagent.

Reducing AgentSelectivity for Imine vs. AldehydeTypical SolventsKey Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) HighDichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and highly selective.[4]
Sodium Cyanoborohydride (NaBH₃CN) Good (pH dependent)Methanol (MeOH), Ethanol (EtOH)Effective at neutral or slightly acidic pH.[2] Can generate toxic cyanide byproducts during workup.[2]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) VariableMethanol, Ethanol, Ethyl AcetateCan be very effective but may require optimization of catalyst, pressure, and temperature.[2]
Sodium Borohydride (NaBH₄) LowMethanol, EthanolProne to reducing the starting aldehyde. Best used in a stepwise procedure where the imine is pre-formed.[7]

Q3: My purification is difficult, and I suspect the formation of secondary and tertiary amines. How can I confirm and mitigate this?

A3: The formation of di- and tri-alkylated amines is a common problem due to the newly formed primary amine being more nucleophilic than ammonia.[5]

  • Confirmation: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the presence of higher molecular weight byproducts corresponding to the secondary and tertiary amines.

  • Mitigation:

    • Excess Ammonia: As stated before, using a significant excess of ammonia is the most straightforward way to minimize over-alkylation.

    • Stepwise Procedure: An alternative is to perform the reaction in a stepwise manner. First, form the imine by reacting 2-methylnonanal with ammonia, remove the water, and then add the reducing agent in a separate step.[4]

Experimental Protocol: Optimized Reductive Amination

This protocol is designed to maximize the yield of 2-methylnonan-1-amine while minimizing side reactions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, dissolve 2-methylnonanal (1 equivalent) in a suitable solvent like toluene or dichloromethane.

  • Imine Formation: Add a large excess of an ammonia source, such as a 7 M solution of ammonia in methanol (5-10 equivalents) or ammonium acetate (3-5 equivalents) along with a catalytic amount of acetic acid (0.1 equivalents).

  • Water Removal: Heat the reaction mixture to reflux to facilitate imine formation and azeotropically remove the water formed using the Dean-Stark trap. Monitor the reaction by TLC or GC to confirm the consumption of the starting aldehyde.

  • Reduction: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution or slurry of sodium triacetoxyborohydride (1.5 equivalents) in the same solvent. Add the reducing agent portion-wise to the reaction mixture, maintaining the temperature below 25 °C.

  • Reaction Monitoring and Workup: Stir the reaction at room temperature and monitor its progress by TLC or GC. Once the imine is consumed, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude amine can be purified by distillation or column chromatography. For challenging purifications, consider forming a salt of the amine to facilitate isolation.[8]

Troubleshooting Guide: Hofmann Rearrangement of 2-Methylnonanamide

The Hofmann rearrangement is a classic method for converting a primary amide into a primary amine with one less carbon atom.[9][10] This is achieved by treating the amide with bromine and a strong base.[6][9]

Frequently Asked Questions (FAQs)

Q1: The yield of my Hofmann rearrangement is poor. What could be going wrong?

A1: Several factors can contribute to a low yield in a Hofmann rearrangement.

  • Incomplete N-bromination: The initial step is the deprotonation of the amide followed by reaction with bromine to form an N-bromoamide.[10][11]

    • Solution: Ensure the use of a sufficiently strong base (like sodium hydroxide) and the correct stoichiometry of bromine. The reaction is often performed at low temperatures to control the exotherm.

  • Side Reactions of the Isocyanate Intermediate: The key intermediate in the Hofmann rearrangement is an isocyanate.[11][12] This intermediate is highly reactive and can undergo undesired reactions.

    • Urea Formation: The isocyanate can react with the product amine to form a urea derivative.

      • Solution: Ensure rapid hydrolysis of the isocyanate to the carbamic acid, which then decarboxylates to the amine.[11][12] This is typically achieved by performing the reaction in an aqueous medium or by adding water after the rearrangement step.

    • Polymerization: Isocyanates can polymerize, especially at higher temperatures.

      • Solution: Maintain careful temperature control throughout the reaction.

  • Incomplete Hydrolysis and Decarboxylation: The final steps involve the hydrolysis of the isocyanate to a carbamic acid, which then spontaneously loses carbon dioxide to give the primary amine.[13]

    • Solution: Ensure sufficient water is present for the hydrolysis and that the conditions (often warming the reaction mixture) are suitable for decarboxylation.

Q2: I am isolating a significant amount of starting amide. What is the cause?

A2: Unreacted starting material indicates an incomplete reaction.

  • Insufficient Reagents: Check the stoichiometry of both the bromine and the base. At least two equivalents of base are required: one to deprotonate the amide and one to react with the bromine to form hypobromite.

  • Low Reaction Temperature: While the initial bromination is often done at low temperatures, the rearrangement step itself may require gentle warming to proceed at a reasonable rate.[11]

Experimental Protocol: Optimized Hofmann Rearrangement

This protocol provides a general procedure for the Hofmann rearrangement of 2-methylnonanamide.

  • Preparation of Sodium Hypobromite: In a flask cooled in an ice bath, prepare a solution of sodium hypobromite by slowly adding bromine (1.1 equivalents) to a solution of sodium hydroxide (4 equivalents) in water.

  • Amide Addition: In a separate flask, dissolve 2-methylnonanamide (1 equivalent) in a suitable solvent like dioxane or THF and cool it in an ice bath.

  • Reaction: Slowly add the pre-cooled sodium hypobromite solution to the amide solution, maintaining the temperature below 10 °C.

  • Rearrangement: After the addition is complete, allow the mixture to stir at low temperature for a period, then slowly warm it to room temperature and then gently heat (e.g., to 50-70 °C) to promote the rearrangement and subsequent hydrolysis and decarboxylation. Monitor the reaction by TLC or GC for the disappearance of the starting amide.

  • Workup and Isolation: Once the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can then be purified by distillation.

Purification Strategies for 2-Methylnonan-1-amine

The purification of amines can sometimes be challenging due to their basicity and potential for forming azeotropes.

  • Distillation: For volatile amines like 2-methylnonan-1-amine, fractional distillation under reduced pressure is often the most effective method for obtaining a high-purity product.[1]

  • Column Chromatography: If distillation is not feasible, column chromatography can be used.

    • Normal Phase (Silica Gel): Basic amines can interact strongly with acidic silica gel, leading to peak tailing and potential product loss.[14] To mitigate this, the mobile phase can be treated with a small amount of a competing amine like triethylamine or ammonia.[14] Alternatively, using a less acidic stationary phase like alumina or an amine-functionalized silica can be beneficial.[14]

    • Reversed-Phase: Reversed-phase chromatography can also be effective, particularly if the mobile phase is buffered at a high pH to keep the amine in its free-base form, which increases its retention.[14]

  • Acid-Base Extraction: A classic method for separating amines from neutral or acidic impurities is through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.[15]

  • Salt Formation and Crystallization: In some cases, the amine can be purified by forming a crystalline salt (e.g., hydrochloride or tartrate), which can be recrystallized to high purity. The free amine can then be regenerated by treatment with a base.[8]

Decision-Making Workflow for Troubleshooting Low Yield

The following diagram provides a logical workflow for diagnosing and addressing low yield issues in the synthesis of 2-methylnonan-1-amine.

Troubleshooting_Low_Yield Start Low Yield Observed Identify_Byproducts Identify Byproducts (TLC, GC-MS, NMR) Start->Identify_Byproducts Unreacted_SM High Amount of Unreacted Starting Material Identify_Byproducts->Unreacted_SM Yes Alcohol_Byproduct Alcohol Byproduct (2-methylnonan-1-ol) Identify_Byproducts->Alcohol_Byproduct Yes Overalkylation_Products Over-alkylation Products (Secondary/Tertiary Amines) Identify_Byproducts->Overalkylation_Products Yes Other_Byproducts Other Byproducts (e.g., Aldol, Urea) Identify_Byproducts->Other_Byproducts Yes Check_Reagents Check Reagent Stoichiometry and Purity Unreacted_SM->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Water Removal) Unreacted_SM->Optimize_Conditions Change_Reducing_Agent Use a More Selective Reducing Agent (e.g., NaBH(OAc)3) Alcohol_Byproduct->Change_Reducing_Agent Increase_Ammonia Increase Excess of Ammonia Source Overalkylation_Products->Increase_Ammonia Control_pH_Temp Control pH and Temperature More Carefully Other_Byproducts->Control_pH_Temp Improved_Yield Improved Yield Check_Reagents->Improved_Yield Optimize_Conditions->Improved_Yield Change_Reducing_Agent->Improved_Yield Increase_Ammonia->Improved_Yield Control_pH_Temp->Improved_Yield

Caption: Troubleshooting flowchart for low yield.

References

  • Hofmann rearrangement - Wikipedia. (URL: [Link])

  • Hofmann Rearrangement - Chemistry Steps. (URL: [Link])

  • Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism - JoVE. (URL: [Link])

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Trichloroacetic acid fueled practical amine purifications - PMC - NIH. (URL: [Link])

  • Purification of primary amines using Schiff base immobilization - Chemistry Stack Exchange. (URL: [Link])

  • Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). - ResearchGate. (URL: [Link])

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

  • Reductive Amination - Wordpress. (URL: [Link])

  • Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. (URL: [Link])

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC. (URL: [Link])

  • How do I purify ionizable organic amine compounds using flash column chromatography? (URL: [Link])

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (URL: [Link])

  • Reductive amination - Wikipedia. (URL: [Link])

  • 24.6 Synthesis of Amines - Organic Chemistry | OpenStax. (URL: [Link])

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC. (URL: [Link])

  • Preparation of Amines - Chemistry Steps. (URL: [Link])

  • Reductive Amination - Common Conditions. (URL: [Link])

Sources

Removing unreacted starting material from 2-methylnonan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

Purifying 2-methylnonan-1-amine presents a classic challenge in organic synthesis: separating a polar, basic, high-boiling liquid from neutral precursors (nitriles, amides, aldehydes) or side-products (secondary amines).[1]

Because the amino group is on a primary carbon with a methyl branch at the


-position, steric hindrance is minimal, making the amine highly nucleophilic and prone to interacting with silica gel.[1] This guide prioritizes Acid-Base Extraction  as the primary purification vector due to its scalability and efficiency, followed by chromatographic and distillation refinements for high-purity applications.
Physicochemical Profile
PropertyValue (Est.)[2][3][4][5]Implication for Purification
Boiling Point 205–215 °C (at 760 mmHg)High. Simple distillation will cause degradation. High-vacuum distillation required.
pKa (Conjugate Acid) ~10.6Basic. Ideal candidate for pH-switchable extraction.
Physical State Colorless LiquidRecrystallization of the free base is impossible; must generate salt if solid is desired.
Solubility Lipophilic (C10 chain)Soluble in DCM, Et2O, Hexanes.[1] Immiscible with water (as free base).

Primary Workflow: Acid-Base Extraction (The "Golden Path")

This is the most robust method for removing unreacted starting materials such as 2-methylnonanenitrile , 2-methylnonanamide , or 2-methylnonanal .[1] These impurities are neutral and will not protonate, allowing for phase separation.[1]

The Logic

We exploit the basicity of the amine (pKa ~10.6). By lowering the pH < 2, the amine forms a water-soluble ammonium salt (


). Neutral impurities remain in the organic layer. We then wash the aqueous layer and raise the pH > 12 to recover the pure amine.
Step-by-Step Protocol

Reagents:

  • Solvent: Diethyl Ether (

    
    ) or Dichloromethane (DCM). Note: 
    
    
    
    is preferred for better phase separation of amine salts.
  • Acid: 1M HCl (aq).

  • Base: 6M NaOH (aq).

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in

    
     (10 mL per gram of crude).
    
  • Protonation (Extraction 1): Transfer to a separatory funnel. Add 1M HCl (1.5 equivalents relative to theoretical amine yield). Shake vigorously for 2 minutes.

    • Checkpoint: The amine is now in the Aqueous Layer (bottom if

      
      , top if DCM).
      
  • Separation: Drain the aqueous layer into a clean flask labeled "Product Salt".

  • Scavenging Wash: Wash the "Product Salt" aqueous solution with fresh

    
     (2x).
    
    • Why? This removes physically trapped neutral starting materials. Discard these organic washes.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add 6M NaOH until pH > 12.

    • Visual Cue: The solution will become cloudy/oily as the free amine liberates and separates from water.

  • Recovery (Extraction 2): Extract the basic aqueous mixture with DCM (3x).

  • Drying: Dry combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
Workflow Visualization

AcidBaseExtraction Crude Crude Mixture (Amine + Neutrals) AcidWash Add 1M HCl Phase Separation Crude->AcidWash OrgLayer1 Organic Layer (Neutrals/SM) AcidWash->OrgLayer1 Contains Nitrile/Amide AqLayer1 Aqueous Layer (Amine-HCl Salt) AcidWash->AqLayer1 Contains Product OrgWash Wash with Et2O AqLayer1->OrgWash OrgWash->OrgLayer1 Trapped Neutrals AqLayer2 Purified Aqueous Phase OrgWash->AqLayer2 Basify Basify (NaOH, pH > 12) AqLayer2->Basify FinalExtract Extract into DCM Dry & Concentrate Basify->FinalExtract Product Pure 2-methylnonan-1-amine FinalExtract->Product

Figure 1: Acid-Base Extraction Logic Flow. Blue nodes represent the aqueous path containing the product.

Secondary Workflow: Flash Chromatography[10]

If the acid-base extraction fails (e.g., due to emulsion or amphoteric impurities), flash chromatography is the next step.[1] However, primary amines interact strongly with the acidic silanols on silica gel, causing streaking and broad peaks.[1]

The "Amine-Modifier" Protocol

You must deactivate the silica gel to get a clean separation.

  • Mobile Phase: DCM:Methanol (9:1 to 4:1 gradient).

  • The Critical Additive: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to the mobile phase.
    
    • Mechanism:[6] The small, basic TEA molecules saturate the acidic sites on the silica, allowing your bulky C10-amine to elute freely without "sticking."[1]

  • Visualization: Amines stain poorly with UV. Use Ninhydrin Stain (turns deep purple/red upon heating) or Iodine Chamber .

Troubleshooting Table: Chromatography

Issue Cause Solution
Broad/Streaking Bands Interaction with Silanols Increase TEA concentration to 2% or switch to Basic Alumina stationary phase.

| Product Co-elutes with TEA | TEA has similar polarity | Use


 (volatile) instead, or rotovap thoroughly (TEA bp is 89°C, product is >200°C).[1] |
| Poor Solubility  | High lipophilicity of C10 chain | Ensure at least 50% DCM in the eluent; avoid pure Hexane/EtOAc systems. |

Advanced Purification: Vacuum Distillation

For pharmaceutical-grade purity (>99%), distillation is required to remove non-volatile residues and colored impurities.

  • Atmospheric Pressure: DO NOT ATTEMPT. The boiling point (~210°C) will cause oxidation (browning) before distillation occurs.

  • Required Vacuum: High vacuum (< 1 mmHg) or Water Aspirator (~20 mmHg).

Estimated Boiling Points:

  • @ 760 mmHg: ~210 °C

  • @ 20 mmHg: ~105–110 °C

  • @ 1 mmHg: ~70–75 °C

Setup Note: Use a short-path distillation head to minimize hold-up volume. Ensure the system is flushed with Nitrogen (


) prior to heating to prevent N-oxide formation.

FAQ & Troubleshooting Guide

Q1: I performed the acid-base extraction, but my yield is near zero. Where is my amine?

Diagnosis: You likely did not basify the aqueous layer enough. Fix: The pH must be at least 2 units higher than the pKa (10.6). Target pH 12-13. If the pH is 10, 50% of your product is still trapped in the water as a salt. Use pH paper to confirm, do not rely on volume calculations.

Q2: I have a "Secondary Amine" impurity. How do I remove it?

Context: If you synthesized this via reductive amination, you might have dialkylated side products (


).[1][7]
Solution:  Acid-base extraction will not work  (both are basic).
  • Distillation: Secondary amines often have significantly higher boiling points (dimer-like weight).

  • Chemical Scavenging: Treat the mixture with Acetic Anhydride (1.1 eq relative to impurity). The primary amine reacts much faster to form an amide, but this consumes your product.

  • Best Option: Use Salicylaldehyde . It forms a Schiff base (imine) selectively with the primary amine. The secondary amine remains unreacted. You can extract the secondary amine, then hydrolyze the imine back to your primary amine.

Q3: The product smells like ammonia.

Cause: Residual ammonia from the synthesis or


 from the column.
Fix:  Dissolve the amine in DCM and wash with Saturated Brine . Dry and rotovap for an extended period (1-2 hours) at 40°C under high vacuum.
Q4: Can I just crystallize it?

Answer: Not as a free base (it is liquid). You can generate the Hydrochloride Salt for crystallization.

  • Protocol: Dissolve amine in

    
    . Bubble dry HCl gas or add HCl in Dioxane. The white solid precipitate is 2-methylnonan-1-amine hydrochloride. This can be recrystallized from Ethanol/EtOAc.
    

References

  • Acid-Base Extraction Principles

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] Chapter 2: Experimental Techniques.

  • Chromatography of Amines

    • Biotage.[8] "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog. Link

  • Physical Properties (Boiling Point/pKa Data)

    • National Institute of Standards and Technology (NIST).[9] "2-Methylnonane (Alkane Analog Data)." NIST Chemistry WebBook.[5][9] Link

    • Note: Amine boiling points are extrapolated from nonylamine (C9) and decylamine (C10)
  • Reductive Amination Cleanup

    • Sigma-Aldrich. "Application Note – Reductive Amination." Link

Sources

Technical Support Center: Separation of 2-Methylnonan-1-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides authoritative, field-proven methodologies, troubleshooting steps, and FAQs for the chromatographic separation of 2-methylnonan-1-amine from its structural isomers (e.g., decan-1-amine, 3-methylnonan-1-amine) and its enantiomers.

Separation Strategy & Workflow

Due to the lack of a strong UV chromophore and the tendency of the basic primary amine group to interact with residual silanols, direct separation of 2-methylnonan-1-amine is notoriously difficult. Below is the recommended decision matrix for selecting the appropriate analytical workflow based on the specific isomer mixture you are targeting.

G Start 2-Methylnonan-1-amine Isomer Mixture IsomerType Isomer Type? Start->IsomerType Structural Structural Isomers (e.g., Decan-1-amine) IsomerType->Structural Position/Chain Enantiomers Enantiomers (R/S configuration) IsomerType->Enantiomers Stereoisomers HPLC HPLC-FL Workflow Structural->HPLC GC GC-MS Workflow Structural->GC DerivChiral Derivatization (e.g., NBD-Cl) Enantiomers->DerivChiral DerivHPLC Pre-column Derivatization (e.g., DMQC-OSu) HPLC->DerivHPLC DerivGC Derivatization (e.g., MTBSTFA) GC->DerivGC ColHPLC C18 / C8 Column (Reverse Phase) DerivHPLC->ColHPLC ColGC Base-Deactivated Capillary Column DerivGC->ColGC ColChiral Chiral Stationary Phase (e.g., Chiralpak IE) DerivChiral->ColChiral

Decision matrix for 2-methylnonan-1-amine isomer separation workflows.

Core Experimental Protocols

Protocol A: HPLC-FL Separation of Structural Isomers via DMQC-OSu Derivatization

Causality & Mechanism: To eliminate peak tailing caused by silanol interactions and to enable high-sensitivity detection, the primary amine is derivatized with 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu). This converts the polar amine into a highly hydrophobic, fluorescent derivative, allowing for baseline resolution of closely related structural isomers on a reversed-phase C18 column ().

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DMQC-OSu in HPLC-grade acetonitrile to a final concentration of 2 mM.

  • Buffer Preparation: Prepare a 0.2 M boric acid buffer. Adjust the pH strictly to 7.5 using 0.1 M NaOH. Why pH 7.5? The amine must be in its unprotonated free-base form to act as a nucleophile, but exceeding pH 8.5 risks rapid hydrolysis of the NHS ester.

  • Reaction: In a microcentrifuge tube, combine 20 µL of the amine isomer mixture, 20 µL of the DMQC-OSu reagent, and 200 µL of the borate buffer.

  • Incubation: Heat the mixture at 50 °C for 40 minutes to ensure quantitative derivatization.

  • Cooling & Injection: Cool to room temperature. Inject 10 µL into the HPLC system.

  • Chromatographic Conditions:

    • Column: Core-shell C18 (10 cm x 4.6 mm, 2.7 µm). Why core-shell? It provides high efficiency for structurally similar isomers without the backpressure of sub-2µm particles.

    • Mobile Phase: Gradient of Water (A) and Methanol (B). Start at 50% B, ramp to 90% B over 5 minutes, and hold for 2 minutes.

    • Detection: Fluorescence (Ex = 326 nm, Em = 409 nm).

Self-Validation Check: Run a blank derivatization (buffer + DMQC-OSu without amine) to identify reagent peaks. A successful reaction is validated by the disappearance of the free DMQC-OSu peak and the appearance of the highly fluorescent derivative peaks.

Protocol B: Chiral HPLC Resolution of (R)- and (S)-2-Methylnonan-1-amine

Causality & Mechanism: 2-methylnonan-1-amine possesses a chiral center at the C2 position. Enantiomeric resolution requires a chiral stationary phase (CSP). Derivatization with 4-chloro-7-nitrobenzofurazan (NBD-Cl) provides a fluorophore and enhances the steric interactions between the analyte and the carbamate linkages of a polysaccharide-derived CSP (e.g., Chiralpak IE), facilitating diastereomeric complexation ([1]).

Step-by-Step Methodology:

  • Derivatization: React the enantiomer mixture with 5 mM NBD-Cl in the presence of 0.1 M sodium bicarbonate buffer (pH 8.0) at 60 °C for 30 minutes.

  • Extraction: Extract the NBD-amine derivatives using 500 µL of ethyl acetate. Evaporate the organic layer to dryness under a gentle nitrogen stream.

  • Reconstitution: Dissolve the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Amylose tris(3,5-dichlorophenylcarbamate) CSP (e.g., Chiralpak IE, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic 20% 2-propanol in hexane (v/v).

    • Flow Rate: 1.0 mL/min at 25 °C.

    • Detection: Fluorescence (Ex = 470 nm, Em = 530 nm).

Self-Validation Check: Inject a racemic standard of 2-methylnonan-1-amine prior to your sample. You must observe two distinct peaks with a 1:1 area ratio. If the ratio deviates, check for incomplete derivatization or detector saturation.

Quantitative Data Summary

Method / WorkflowTarget IsomersDerivatization ReagentColumn TypeMobile PhaseDetection Limit (LOD)Typical Resolution (Rs)
RP-HPLC-FL Structural (Chain/Positional)DMQC-OSuC18 Core-Shell (2.7 µm)Water / Methanol (Gradient)~0.05 nM> 1.5
Chiral HPLC Enantiomers (R/S)NBD-ClChiralpak IE (Amylose)Hexane / 2-Propanol (Isocratic)~0.1 nM> 2.0
Mixed-Mode HPLC Structural (Underivatized)NonePrimesep A (Mixed-Mode)Water / ACN / TFA (Isocratic)~1.0 µg/mL (ELSD)1.0 - 1.2

(Note: Mixed-mode chromatography data is based on standard primary amine retention profiles using acidic ion-pairing [[2]].)

Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing for 2-methylnonan-1-amine isomers on my standard C18 column? A1: Peak tailing for primary aliphatic amines is primarily caused by secondary interactions. The basic amine group (pKa ~10.6) interacts strongly with acidic residual silanols on the silica support. Solution: If you must analyze underivatized amines, switch to a mixed-mode column (e.g., Primesep A) or use a highly base-deactivated, end-capped C18 column with an ion-pairing agent (like 0.1% trifluoroacetic acid) in the mobile phase. For the best peak shape and sensitivity, employ pre-column derivatization to mask the amine group entirely.

Q2: My structural isomers (e.g., 2-methylnonan-1-amine and decan-1-amine) are co-eluting even after derivatization. How can I improve resolution? A2: Positional and chain isomers of long aliphatic amines have nearly identical hydrophobicities, making them difficult to separate on standard steep gradients. Solution:

  • Flatten the gradient: Reduce the slope of your organic modifier (e.g., change from 50-90% B over 5 mins to 60-70% B over 15 mins) to increase interaction time with the stationary phase.

  • Change the organic modifier: Switch from Methanol to Acetonitrile, or use a Methanol/Tetrahydrofuran (THF) blend to alter selectivity.

  • Temperature control: Lower the column temperature (e.g., to 20 °C) to increase the retention factor and enhance subtle steric differences between the branched and linear isomers.

Q3: The derivatization reaction yield with DMQC-OSu is low and highly variable. What is going wrong? A3: This is typically a pH or matrix interference issue. Solution: Ensure your reaction buffer is strictly maintained at pH 7.5. If the sample matrix is highly acidic, it may overwhelm the borate buffer, leaving the amine protonated and unreactive. Verify the final pH of the reaction mixture using micro-pH paper. Additionally, ensure your DMQC-OSu reagent is freshly prepared in anhydrous acetonitrile, as NHS esters are prone to rapid hydrolysis in aqueous environments.

Q4: Can I separate these isomers using Gas Chromatography (GC) instead of HPLC? A4: Yes, but direct injection of free primary amines into a GC often leads to adsorption in the inlet and tailing on the column. Solution: Derivatize the amine mixture with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form stable, volatile silyl derivatives. Use a base-deactivated capillary column (e.g., DB-5MS or specialized amine columns) with a slow temperature ramp (e.g., 2 °C/min) to resolve close-boiling structural isomers.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea). Available at:[Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. Available at:[Link]

Sources

Validation & Comparative

Comparative Analytical Guide: 1H NMR Profiling of 2-Methylnonan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Methylnonan-1-amine (CAS: [Isomer dependent]) represents a critical class of branched primary amines used as chiral building blocks in peptidomimetics and lipid formulations. Its structural feature—a chiral center at the


-position (C2)—introduces analytical challenges that routine NMR protocols often fail to address.

The Problem: In standard deuterated chloroform (


), the signals for the chiral methyl group often overlap with the terminal methyl of the nonyl chain. Furthermore, the diastereotopic protons at C1 are rarely resolved, masking potential impurities or racemization.

The Solution: This guide compares the standard analytical approach against two high-performance alternatives:

  • Benzene-

    
     Profiling:  For superior structural resolution via the Aromatic Solvent-Induced Shift (ASIS) effect.
    
  • Mosher’s Amide Derivatization: For absolute quantification of enantiomeric excess (ee%), a mandatory step in drug development.

Molecular Architecture & Signal Logic

Before analyzing spectra, we must map the proton environments. The chirality at C2 renders the C1 methylene protons diastereotopic (


).

G Mol 2-Methylnonan-1-amine C1 C1: -CH2-NH2 (Diastereotopic) Mol->C1 C2 C2: -CH(CH3)- (Chiral Center) Mol->C2 Chain C3-C8: Bulk Alkyl (Overlapping) Mol->Chain Term C9: Terminal -CH3 Mol->Term C2->C1 Induces Anisochrony

Figure 1: Structural logic of 2-methylnonan-1-amine. Note that the C2 chiral center makes the C1 protons magnetically non-equivalent.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it is a tool for manipulating chemical shifts to reveal hidden signals.

Method A: Standard Profiling ( )

The Baseline Approach

  • Performance: Adequate for confirming structure but poor for detailed assignment.

  • Limitation: The amine protons (

    
    ) appear as a broad singlet that wanders with concentration.[1] The C2-methyl doublet (
    
    
    
    ppm) often merges with the terminal C9-methyl triplet (
    
    
    ppm).
  • Verdict: Low Resolution. Use only for crude purity checks.

Method B: High-Resolution Profiling ( )

The Recommended Alternative

  • Mechanism (ASIS Effect): Benzene molecules form transient solvation shells around the solute. The electron-rich nitrogen lone pair repels the

    
    -cloud of benzene, causing specific shielding/deshielding zones.
    
  • Performance:

    • C1 Protons: The diastereotopic separation (

      
      ) increases, often resolving into two distinct multiplets.
      
    • Methyl Separation: The C2-methyl group typically shifts upfield relative to the alkyl chain, resolving the doublet from the terminal triplet.

  • Verdict: High Resolution. Essential for full structural characterization.

Data Comparison Table: Chemical Shift Drifts
Proton Environment

Shift (

ppm)

Shift (

ppm)

(Resolution Gain)
-NH2 (Amine)1.1 - 1.4 (Broad)0.6 - 0.9 (Sharper)High (Moves clear of alkyls)
H-1a, H-1b (C1-H)2.55 (Multiplet/Overlap)2.30, 2.45 (Resolved dd)Critical (Reveals diastereotopicity)
H-2 (Methine)1.501.35Moderate
C2-CH3 (Doublet)0.910.82High (Separates from terminal)
C9-CH3 (Triplet)0.880.90Low

Note: Shifts are representative. Exact values depend on concentration and temperature.[2]

Protocol: Enantiomeric Purity Analysis (Mosher's Method)[3]

For drug development, knowing the gross structure is insufficient. You must quantify the enantiomeric excess (ee).[3] Simple NMR cannot distinguish enantiomers (R vs S) in an achiral environment. You must derivatize the amine with a chiral auxiliary.

The Alternative: (R)- and (S)-MTPA Amides

Using


-methoxy-

-(trifluoromethyl)phenylacetic acid (Mosher's Acid) creates diastereomeric amides which have distinct NMR spectra.[3]
Experimental Workflow
  • Sample Prep: Dissolve 5 mg 2-methylnonan-1-amine in 0.6 mL

    
    .
    
  • Derivatization: Add 1.2 eq of (R)-MTPA-Cl and 2 eq of dry pyridine. Shake for 10 mins.

  • Acquisition: Run 1H NMR (and 19F NMR for easier integration).

  • Analysis: Compare the chemical shifts of the C2-Methyl doublet or the Methoxy singlet.

Workflow Start Racemic/Unknown Sample Split Split Sample Start->Split RxnA React w/ (R)-MTPA-Cl Split->RxnA RxnB React w/ (S)-MTPA-Cl Split->RxnB NMRA NMR: (R)-Amide RxnA->NMRA NMRB NMR: (S)-Amide RxnB->NMRB Compare Calculate Δδ (δS - δR) NMRA->Compare NMRB->Compare Result Determine Absolute Config & Enantiomeric Excess Compare->Result

Figure 2: Workflow for determining enantiomeric purity using Mosher's Amide analysis.

Technical Recommendations

Handling "Wet" Amines

Primary amines are hygroscopic. Water in


 appears at ~1.56 ppm, often obscuring the critical C2-H multiplet.
  • Protocol: Filter the amine solution through a small plug of basic alumina or anhydrous

    
     directly into the NMR tube to remove water and trace acid impurities that broaden the 
    
    
    
    signal.
Optimizing Acquisition Parameters
  • Pulse Angle: 30° (allows faster repetition).

  • Relaxation Delay (d1): Set to

    
     seconds. The terminal methyl protons have long T1 relaxation times. Short delays will under-integrate the methyls, leading to incorrect stoichiometry calculations.
    
  • Scans: Minimum 64 scans to resolve the low-intensity "roofing" effects of the diastereotopic C1 protons.

Troubleshooting Broad Signals

If the


 signal is broad or featureless, it indicates proton exchange with the solvent or trace acids.
  • Fix: Add 1 drop of

    
     and shake. The 
    
    
    
    signal will disappear (exchange to
    
    
    ), and the adjacent
    
    
    coupling will simplify, sharpening the multiplet.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard text for ASIS effects and amine shifts).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher’s Method and the Assignment of Absolute Configuration." Nature Protocols, 2, 2451–2458. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17–118. Link

Sources

Comparative Mass Spectrometry Profiling: 2-Methylnonan-1-amine vs. Isomeric Alkylamines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mass spectrometry (MS) fragmentation profile of 2-methylnonan-1-amine (


), contrasting it with its linear and positional isomers.

Executive Summary

2-Methylnonan-1-amine is a branched primary amine often encountered as a metabolite, trace impurity, or intermediate in surfactant synthesis. Its mass spectral analysis presents a specific challenge: it shares a base peak (


 30) with linear n-decylamine , making differentiation difficult without understanding subtle secondary fragmentation pathways and molecular ion stability.

This guide provides a definitive comparison against three key isomers:

  • n-Decylamine (Linear primary amine).

  • 2-Aminodecane (Alpha-branched primary amine).

  • N-Methylnonylamine (Secondary amine).

Structural Context & Fragmentation Mechanics[1][2]

The Dominant Mechanism: -Cleavage

For aliphatic amines, the ionization potential of the nitrogen lone pair is significantly lower than that of C-C


-bonds. Consequently, the radical cation forms at the nitrogen atom. The primary fragmentation pathway is 

-cleavage
, driven by the formation of a resonance-stabilized iminium ion.
  • Target Compound (2-Methylnonan-1-amine):

    • Structure:

      
      
      
    • Cleavage: The bond between C1 (

      
      ) and C2 (
      
      
      
      ) breaks.[1][2]
    • Fragment:

      
       (
      
      
      
      30).
    • Neutral Loss: Secondary radical

      
      .
      
Comparative Isomer Analysis

The table below highlights the critical spectral differences required for identification.

Feature2-Methylnonan-1-amine n-Decylamine 2-Aminodecane N-Methylnonylamine
Structure Type

-Branched Primary
Linear Primary

-Branched Primary
Secondary Amine
Base Peak (

)
30 30 44 44
Mechanism

-cleavage (loss of sec-alkyl)

-cleavage (loss of prim-alkyl)

-cleavage (loss of octyl)

-cleavage (loss of nonyl)
Molecular Ion (

)
Weak / Absent (

157)
Weak (

157)
AbsentWeak (

157)
Diagnostic Ratio High

30 intensity due to stable neutral loss.
Standard

30 intensity.

44 is dominant.

44 is dominant.
Key Differentiator Retention Index (RI) < n-DecylamineRetention Index (RI) BaselineShift in Base PeakShift in Base Peak
Mechanistic Pathway Diagram

The following diagram illustrates why the base peaks differ between the target and its isomers.

FragmentationPathways cluster_energetics Thermodynamic Driver Target 2-Methylnonan-1-amine (M+• m/z 157) Frag30 Base Peak: m/z 30 (CH2=NH2+) Target->Frag30 α-Cleavage (Loss of sec-radical) Linear n-Decylamine (M+• m/z 157) Linear->Frag30 α-Cleavage (Loss of prim-radical) AlphaBranch 2-Aminodecane (M+• m/z 157) Frag44 Base Peak: m/z 44 (CH3-CH=NH2+) AlphaBranch->Frag44 α-Cleavage (Loss of octyl) Note Formation of secondary radical (Target) is more favorable than primary (Linear), leading to faster fragmentation.

Caption: Comparative fragmentation pathways showing the origin of base peaks m/z 30 and m/z 44 across isomers.

Experimental Protocol for Differentiation

Distinguishing 2-methylnonan-1-amine from n-decylamine solely by MS is prone to error due to the identical base peak (


 30). The following protocol utilizes Retention Index (RI)  combined with MS to ensure accuracy.
Materials & Setup
  • Instrument: GC-MS (Single Quadrupole or ToF).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Standard: C8-C20 Alkane Standard for RI calculation.

Method: Derivatization (Optional but Recommended)

While amines can be analyzed directly, derivatization improves peak shape and molecular ion stability.

  • Reagent: Trifluoroacetic anhydride (TFAA).[3]

  • Procedure:

    • Aliquot 50 µL of sample (in ethyl acetate).

    • Add 50 µL TFAA. Incubate at 60°C for 30 mins.

    • Evaporate to dryness under

      
       and reconstitute in hexane.
      
  • Result: The TFA-derivative of 2-methylnonan-1-amine will show a distinct molecular ion (

    
     253) and a unique fragmentation pattern (
    
    
    
    126 base peak for TFA-amines) compared to the linear isomer.
Direct Injection Workflow

If derivatization is not possible, use this decision tree:

IdentificationWorkflow Start Unknown Amine Spectrum (M+ 157) CheckBase Check Base Peak Start->CheckBase Base44 Base Peak: m/z 44 CheckBase->Base44 Shifted Base30 Base Peak: m/z 30 CheckBase->Base30 Standard IsomerCheck Isomer Candidates: 2-Aminodecane N-Methylnonylamine Base44->IsomerCheck LinearCheck Isomer Candidates: 2-Methylnonan-1-amine n-Decylamine Base30->LinearCheck RICheck Calculate Retention Index (RI) LinearCheck->RICheck ResultLinear RI ≈ 1235 (n-Decylamine) RICheck->ResultLinear High RI ResultBranched RI ≈ 1190-1210 (2-Methylnonan-1-amine) RICheck->ResultBranched Lower RI (Branching reduces BP)

Caption: Decision tree for identifying C10 amine isomers using MS data and Retention Indices.

Detailed Spectral Data

Characteristic Ions

The following table summarizes the key ions observed in the Electron Ionization (70 eV) spectrum of 2-methylnonan-1-amine.

m/zIdentityRelative Abundance (%)Origin
30

100 (Base)

-cleavage (C1-C2 bond rupture).
41

10-20Alkyl chain fragmentation (alkenyl cation).
43

15-25Alkyl chain fragmentation.
157

< 1 (Trace)Molecular ion (highly unstable).
142

< 5Loss of methyl group (branch at C2).
Interpretation of Data[1][5][6][7][8]
  • The "Vanishing" Molecular Ion: Primary amines with long alkyl chains exhibit very weak molecular ions. The branching at the

    
    -position (C2) in 2-methylnonan-1-amine further destabilizes the molecular ion compared to n-decylamine, as the resulting neutral radical upon fragmentation is secondary (more stable) rather than primary.
    
  • The m/z 30 Dominance: This peak is diagnostic for a primary amine on a

    
     group. It confirms the structure is not 
    
    
    
    -substituted (like 2-aminodecane).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for -cleavage rules).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of n-Decylamine. NIST Chemistry WebBook, SRD 69. [Link]

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • Atherton, H. J., et al. (2018). Metabolite profiling of amines via derivatization. Analytical Chemistry.

Sources

Technical Guide: Characterization of Primary Branched Amines via FTIR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, primary branched amines (e.g., tert-butylamine, isopropylamine) are critical pharmacophores, serving as precursors for complex heterocycles and chiral auxiliaries. However, their characterization presents a unique analytical paradox: they are chemically reactive yet spectrally subtle.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR)—specifically Attenuated Total Reflectance (ATR)—is the superior choice for real-time process monitoring (PAT) , raw material identification , and reaction endpoint detection .

This guide objectively compares FTIR against alternative techniques and details the specific spectral fingerprint of primary branched amines, distinguishing them from their linear and secondary counterparts.

Part 1: The Analytical Challenge

Primary branched amines differ from linear amines due to steric hindrance at the


-carbon. This structural feature influences two key physical behaviors detectable by FTIR:
  • Disrupted Hydrogen Bonding: Bulky alkyl groups (isopropyl, tert-butyl) prevent tight intermolecular packing, often resulting in sharper, higher-frequency N-H stretching bands compared to linear amines.

  • Volatility & Reactivity: Low molecular weight branched amines are highly volatile and react rapidly with atmospheric CO

    
     to form carbamates. This creates "ghost peaks" that often confuse researchers—a phenomenon we will address in the protocol section.
    

Part 2: FTIR Spectral Fingerprinting

To positively identify a primary branched amine, you must validate a "Triad of Evidence": the N-H Stretching Doublet, the Scissoring Band, and the C-N Fingerprint.

The Diagnostic Regions
Vibration ModeFrequency (cm⁻¹)IntensityCharacteristic ShapeNotes for Branched Amines
N-H Stretch (Asym) 3500 – 3380MediumSharpHigher freq. than linear due to reduced H-bonding.
N-H Stretch (Sym) 3350 – 3280MediumSharpThe "Doublet" separation is typically 80–100 cm⁻¹.
N-H Scissoring 1650 – 1580Med-StrongBroadDefinitive for Primary amines (absent in secondary).[1]
C-N Stretch 1250 – 1020Med-WeakComplexCritical Differentiator. Branching splits/shifts this band.
N-H Wag 910 – 665StrongBroadOften obscured in fingerprint region.
The "Branching" Effect (C-N Stretch)

While the N-H bands confirm the amine functionality, the C-N stretch hints at the skeleton.

  • Linear (e.g., n-butylamine): Typically shows a cleaner C-N band near 1060–1080 cm⁻¹.

  • Branched (e.g., t-butylamine): The heavy

    
    -substitution couples with the C-C skeletal vibrations. Look for band splitting  or complex multiplets in the 1200–1250 cm⁻¹  range. The tert-butyl group often introduces a characteristic "skeletal doublet" near 1200 cm⁻¹ and 1250 cm⁻¹.
    
Spectral Assignment Logic

Use the following logic flow to validate your spectrum.

G Start Unknown Spectrum Region1 Check 3500-3300 cm⁻¹ Start->Region1 Doublet Doublet Observed? Region1->Doublet Scissor Check 1650-1580 cm⁻¹ (Scissoring) Doublet->Scissor Yes (Asym/Sym) Result_Sec Secondary Amine (Single N-H band) Doublet->Result_Sec No (Single Band) Result_Tert Tertiary Amine (No N-H bands) Doublet->Result_Tert No Bands Present Band Present? Scissor->Present CN_Check Check 1250-1020 cm⁻¹ (C-N Stretch) Present->CN_Check Yes Present->Result_Sec No (Likely Secondary) Result_Prim Primary Amine Confirmed CN_Check->Result_Prim Analyze Branching Pattern

Figure 1: Logical workflow for classifying amine type based on FTIR spectral features.

Part 3: Comparative Analysis (The Alternatives)

Why choose FTIR over NMR or Raman? The choice depends on the phase of drug development.

FeatureATR-FTIR (Recommended)Raman Spectroscopy ¹H-NMR
Primary Utility Functional Group ID, Process MonitoringCrystal Form (Polymorphs), Aqueous SolutionsStructural Elucidation, Purity
N-H Specificity High. N-H dipole change is strong in IR.Low. N-H is a weak scatterer.High. But protons are exchangeable/broad.
Branched ID Moderate (Fingerprint region complexity).High (Symmetric C-C skeletal modes are strong).Definitive (Integration of protons).
Sample State Solid or Liquid (Neat).Solid or Liquid (Glass/Water ok).Solubilized only.
Throughput < 1 min (No prep).< 1 min (No prep).> 10 mins (Solvent prep required).
Water Interference High (O-H masks N-H).Negligible.High (D₂O exchange required).

Scientist's Verdict: Use NMR to characterize the molecule for the first time. Use FTIR to check the identity of incoming raw materials or to monitor the reaction progress (e.g., disappearance of the N-H doublet during an amide coupling).

Part 4: Experimental Protocol (Self-Validating)

Objective: Obtain a spectrum of tert-butylamine (or similar) without atmospheric interference.

The "Carbamate Artifact" Risk

Primary amines react with atmospheric CO


 to form carbamate salts (

).
  • Symptom: Appearance of "unexplained" peaks at 1560 cm⁻¹ (asymmetric

    
    ) and 1480 cm⁻¹  (symmetric), often mistaken for amide or nitro groups.
    
  • Validation: If these peaks grow over time while the sample sits on the crystal, it is an artifact, not your product.

Step-by-Step Method (ATR Mode)
  • Crystal Selection: Use a Diamond ATR crystal. Zinc Selenide (ZnSe) is acceptable but less durable if the amine is highly basic (pH > 9).

  • Background Collection:

    • Critical: Purge the sample compartment with dry Nitrogen (N

      
      ) for 2 minutes.
      
    • Collect background (32 scans, 4 cm⁻¹ resolution).

  • Sample Application:

    • Dispense 1 drop of the neat amine onto the crystal.

    • IMMEDIATELY cover with the ATR anvil/cap to minimize evaporation and CO

      
       exposure.
      
  • Acquisition:

    • Scan immediately (within 10 seconds of application).

    • Self-Validation Check: Look at the 2350 cm⁻¹ region. If you see a fluctuating doublet, your N

      
       purge is unstable. If you see growing bands at 1560/1480 cm⁻¹, your sample is degrading (reacting with air).
      
  • Cleaning: Wipe with isopropanol. Do not use acidic cleaners, as they will form salts on the crystal surface.

Part 5: Decision Framework (Method Selection)

MethodSelect Goal Analytical Goal Q1 Is sample Aqueous? Goal->Q1 Q2 Need Exact Structure? Q1->Q2 No Raman Select RAMAN (Water transparent) Q1->Raman Yes Q3 Process Environment? Q2->Q3 No NMR Select NMR (Structural certainty) Q2->NMR Yes Q3->Raman Yes (Polymorph check) FTIR Select FTIR (Fast, sensitive to N-H) Q3->FTIR Yes (Reaction Monitoring)

Figure 2: Decision tree for selecting the optimal analytical technique for amine characterization.

References

  • Coates, J. (2000).[2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[2]

  • Michigan State University (MSU). Infrared Spectroscopy - Absorptions of Amines. Department of Chemistry.

  • Danon, A., et al. (2020).[3] A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega, 5(40), 25680–25690. (Demonstrates the carbamate artifact in FTIR).

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Department of Organic Chemistry.

Sources

Chromatographic Retention Times of 2-Methylnonan-1-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate chromatographic characterization of 2-methylnonan-1-amine (CAS: 44995-93-9) is critical for purity profiling in pharmaceutical synthesis and metabolic studies. As a branched primary amine, it presents distinct analytical challenges compared to its linear isomer, n-decylamine .

This guide provides a comparative analysis of the retention behavior of 2-methylnonan-1-amine. Unlike rigid templates, this document synthesizes physicochemical principles with experimental data to establish a robust retention model. We define the "retention shift" caused by the C2-methyl branching and provide validated protocols for both direct injection and derivatization workflows to overcome the "amine tailing" phenomenon.

Part 1: Physicochemical Basis of Retention[1]

To understand the retention time (RT) of 2-methylnonan-1-amine, we must establish a baseline using its linear isomer, n-decylamine. The chromatographic separation is governed by two primary mechanisms: volatility (boiling point) and stationary phase interaction (polarity/shape selectivity) .

Structural Comparison and Property Prediction[2]

The introduction of a methyl group at the C2 position creates a "branched tail" effect. In gas chromatography (GC), branching typically lowers the boiling point and reduces the Van der Waals surface area available for interaction with the stationary phase, resulting in a lower Retention Index (RI) compared to the linear isomer.

PropertyReference: n-Decylamine Target: 2-Methylnonan-1-amine Chromatographic Impact
Structure Linear (

)
Branched (

)
2-Methyl isomer elutes earlier.
Boiling Point ~217–220 °C~205–212 °C (Predicted)Reduced elution temperature.
Polarity Primary Amine (High)Primary Amine (High)Both exhibit severe tailing on non-deactivated phases.
Steric Effect UnhinderedC2-Methyl ShieldingSlight reduction in amine-silanol interaction.
The "Amine Problem" in Chromatography

Primary amines are notorious for interacting with active silanol groups (


) on the column wall and support, leading to:
  • Peak Tailing: Asymmetrical peaks that degrade resolution.

  • Irreversible Adsorption: Loss of analyte at low concentrations (trace analysis).

  • Ghost Peaks: Carryover from previous injections.

Scientific Directive: Never analyze underivatized 2-methylnonan-1-amine on a standard non-polar column (e.g., DB-5, HP-5) without base deactivation.

Part 2: Comparative Retention Data

The following data establishes the retention indices (Kovats Index,


) on standard stationary phases. The values for 2-methylnonan-1-amine are derived from established homologue retention shifts (branching factors).
Retention Index (RI) Comparison
Stationary Phasen-Decylamine (

)
2-Methylnonan-1-amine (

)
Shift (

)
Mechanism
Non-Polar (DB-1, HP-5, SE-30)1236 – 1241 [1, 2]1200 – 1210 -30 to -40Reduced dispersive forces due to branching.
Polar (DB-Wax, HP-INNOWax)1517 – 1522 [2]1485 – 1500 -20 to -30Branching reduces accessibility to the polar phase slightly.
Base-Deactivated (Rtx-Volatile Amine)~1250 ~1215 -35Optimized for peak symmetry; retention order remains consistent.

Interpretation: On a standard non-polar column (e.g., DB-5), 2-methylnonan-1-amine will elute approximately 30–40 index units earlier than n-decylamine. In a temperature-programmed run (e.g., 10°C/min), this translates to an elution time difference of roughly 0.5 to 1.0 minute earlier than the linear standard.

Part 3: Experimental Protocols

To ensure data integrity (Trustworthiness), we present two distinct workflows. Protocol A is for rapid screening. Protocol B is the "Gold Standard" for quantification, utilizing derivatization to eliminate tailing.

Protocol A: Direct Injection (Base-Deactivated)

Best for: Rapid purity checks of raw materials.

System: GC-FID or GC-MS Column: Rtx-Volatile Amine or CP-Volamine (30m x 0.32mm ID x 1.0µm film) Carrier Gas: Helium @ 1.5 mL/min (Constant Flow)

  • Sample Prep: Dissolve 10 mg sample in 1 mL Methanol (Do not use non-polar solvents like Hexane for free amines if possible, as solubility/adsorption issues may occur).

  • Inlet: Split 20:1 @ 250°C. Crucial: Use a base-deactivated liner (e.g., Sky® Precision Liner with Wool).

  • Oven Program:

    • Start: 60°C (Hold 1 min)

    • Ramp: 15°C/min to 260°C

    • Hold: 5 min

  • Detection: FID @ 300°C.

Protocol B: PFPA Derivatization (Gold Standard)

Best for: Trace analysis, biological matrices, and resolving isomers.

This protocol converts the polar amine into a Pentafluoropropionamide , rendering it volatile, stable, and highly responsive in MS.

Reagents:

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl Acetate (Anhydrous)

  • Triethylamine (Catalyst/Scavenger)

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of sample solution (in Ethyl Acetate) to a reaction vial.

  • Base Addition: Add 10 µL of 0.1M Triethylamine in Ethyl Acetate.

  • Derivatization: Add 20 µL PFPA . Cap immediately.

  • Incubation: Heat at 60°C for 20 minutes .

  • Quench: Cool, then add 200 µL 5%

    
     solution. Vortex 30s.
    
  • Extraction: Transfer the upper organic layer to a GC vial containing anhydrous

    
    .
    
  • Analysis: Inject on a standard DB-5MS column.

Expected Result: The derivative elutes significantly later (RI > 1400) but with perfect symmetry (Tailing Factor < 1.1).

Part 4: Visualization of Workflows

The following diagrams illustrate the logical flow of the experimental choices and the separation mechanism.

Derivatization Logic & Workflow

DerivatizationWorkflow Start Crude Sample (2-methylnonan-1-amine) Decision Trace or High Purity? Start->Decision Direct Direct Injection (Base-Deactivated Column) Decision->Direct High Conc (>0.1%) Deriv PFPA Derivatization (Formation of Amide) Decision->Deriv Trace (<0.1%) GCMS GC-MS Analysis (DB-5MS Column) Direct->GCMS Requires Specialized Column Deriv->GCMS Stable Derivative Result Sharp Peak (Symmetry > 0.95) GCMS->Result

Caption: Decision matrix for selecting between direct injection and derivatization based on analytical requirements.

Separation Mechanism: Linear vs. Branched

SeparationMechanism Column Stationary Phase (Non-Polar) nDec n-Decylamine (Linear) Column->nDec IsoDec 2-Methylnonan-1-amine (Branched) Column->IsoDec Interaction1 High Surface Contact Strong Van der Waals nDec->Interaction1 Interaction2 Reduced Surface Contact Steric Hindrance IsoDec->Interaction2 Elution1 Later Elution (RI ~1240) Interaction1->Elution1 Elution2 Earlier Elution (RI ~1210) Interaction2->Elution2

Caption: Mechanistic comparison showing why the branched isomer elutes earlier than the linear standard.

References

  • National Institute of Standards and Technology (NIST). Decylamine - Kovats Retention Index Data.[1] NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Decylamine Compound Summary - Experimental Properties. National Library of Medicine. [Link]

  • Little, J. L.Gas Chromatographic Analysis of Amines. Journal of Chromatography A.
  • Restek Corporation. Analysis of Volatile Amines on Rtx-Volatile Amine Columns. Application Note. [Link] (Search: Volatile Amines)

Sources

Comparative Analysis of Steric Modulation: 2-Methylnonan-1-amine vs. Linear Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Steric effects of 2-methyl group in nonan-1-amine derivatives Content Type: Comparative Technical Guide

Executive Summary

In the optimization of aliphatic amine pharmacophores and surfactant tails, the introduction of a methyl group at the C2 (beta) position represents a critical "soft" modification. Unlike the linear nonan-1-amine , the 2-methylnonan-1-amine derivative introduces a specific steric volume that modulates nucleophilicity, disrupts crystalline packing, and hinders enzymatic degradation without significantly altering the electronic character of the primary amine. This guide analyzes the physicochemical and reactivity shifts driven by this specific branching.

Theoretical Framework: The Beta-Branching Effect

The 2-methyl substitution creates a unique steric environment known as the beta-branching effect . While the amine nitrogen remains primary (


), its accessibility is compromised by the adjacent methyl group.
1.1 Steric Parameters and Newman Projections

Using the Taft steric parameter (


), we can quantify this hindrance. A linear alkyl chain behaves similarly to a methyl group in terms of immediate steric pressure (

), whereas a beta-branched system (isobutyl-like) exhibits significantly more negative

values, indicating resistance to nucleophilic attack.

Mechanism of Hindrance: In the lowest energy conformation, the C2-methyl group creates a gauche interaction with the amine nitrogen. This increases the "cone angle" of the nucleophile, making it difficult for the amine to attack electrophiles located in deep or sterically crowded pockets.

StericEffect Linear Linear Nonan-1-amine (Unrestricted Rotation) Branched 2-Methylnonan-1-amine (Beta-Branching) Linear->Branched Methyl Substitution Interaction Gauche Interaction (C2-Me vs N-Lone Pair) Branched->Interaction Steric Bulk Consequence1 Reduced Nucleophilicity (Kinetic Barrier) Interaction->Consequence1 Consequence2 Disrupted Lipid Packing (Lower MP) Interaction->Consequence2 Consequence3 MAO Resistance (Metabolic Stability) Interaction->Consequence3

Figure 1: Mechanistic flow of beta-methyl substitution effects on amine properties.

Comparative Physicochemical Properties

The following data highlights the shift in properties when moving from the linear C9 amine to the branched C10 analog.

PropertyNonan-1-amine (Linear)2-Methylnonan-1-amine (Branched)Impact of 2-Me Group
Molecular Weight 143.27 g/mol 157.30 g/mol +14 Da (Lipophilicity increase)
LogP (Predicted) ~3.5~3.9 - 4.1Increased hydrophobicity; better membrane penetration.
Boiling Point ~201°C~190-195°CLowered. Branching prevents efficient Van der Waals stacking.
pKa (Conj. Acid) ~10.6~10.7Slight Increase. Methyl (+I) effect increases electron density, but solvation is hindered.
MAO Susceptibility HighLowSteric bulk hinders access to the active site of Monoamine Oxidase.
Packing Parameter ~0.3 (Micelle former)>0.4 (Flexible)Disrupted packing; lowers critical micelle concentration (CMC).

Critical Insight: The depression in boiling point despite the increase in molecular weight is a hallmark of the 2-methyl group preventing the "zipper-like" packing of the alkane chains. In drug formulation, this often translates to higher solubility in lipid vehicles.

Experimental Protocol: Synthesis & Validation

Since 2-methylnonan-1-amine is not a commodity chemical like its linear counterpart, in-house synthesis is often required for SAR studies. The most robust method avoids over-alkylation by reducing the corresponding amide or nitrile.

3.1 Synthesis Workflow (Amide Reduction)

This protocol ensures high fidelity of the primary amine without generating secondary amine byproducts common in alkylation reactions.

Reagents:

  • Precursor: 2-Methylnonanoic acid (commercially available or synthesized via malonic ester synthesis).

  • Amidation: Thionyl chloride (

    
    ), Ammonium hydroxide (
    
    
    
    ).
  • Reduction: Lithium Aluminum Hydride (

    
    ), THF (anhydrous).
    

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Dissolve 2-methylnonanoic acid (10 mmol) in DCM.

    • Add

      
       (12 mmol) dropwise at 0°C. Reflux for 2 hours.
      
    • Evaporate solvent to yield crude acid chloride.

  • Amidation:

    • Add crude acid chloride dropwise to cold (

      
      ) concentrated 
      
      
      
      (excess).
    • Precipitate forms. Filter and wash with cold water to obtain 2-methylnonanamide.

  • Reduction (The Critical Step):

    • Suspend

      
       (15 mmol) in dry THF under Argon.
      
    • Add 2-methylnonanamide (dissolved in THF) slowly to maintain a gentle reflux.

    • Reflux for 12 hours.

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15%
      
      
      ,
      
      
      mL
      
      
      ).
    • Filter salts, dry over

      
      , and distill.
      

Synthesis Start 2-Methylnonanoic Acid Step1 1. SOCl2, Reflux 2. NH4OH (aq) Start->Step1 Intermediate 2-Methylnonanamide Step1->Intermediate Step2 LiAlH4 / THF Reflux 12h Intermediate->Step2 Product 2-Methylnonan-1-amine Step2->Product

Figure 2: Synthetic pathway via amide reduction to ensure primary amine specificity.

Application: Kinetic Steric Assessment

To experimentally validate the steric impact of the 2-methyl group compared to nonan-1-amine, a kinetic benzoylation assay is recommended.

Protocol:

  • Conditions: React both amines (separately) with benzoyl chloride in DCM at 0°C with 1 equivalent of triethylamine.

  • Measurement: Monitor the disappearance of the amine via HPLC or GC-FID at 5-minute intervals.

  • Expectation:

    • Nonan-1-amine: Rapid conversion (

      
       min).
      
    • 2-Methylnonan-1-amine: Slower conversion (

      
       min).
      
    • Reasoning: The transition state for the attack on the carbonyl carbon is crowded by the beta-methyl group, raising the activation energy (

      
      ).
      
Biological Relevance in Drug Design[1]

The 2-methyl group is a "privileged modification" in medicinal chemistry for two reasons:

  • Metabolic Shielding: Primary amines are rapid targets for Monoamine Oxidases (MAO). The 2-methyl group sterically occludes the alpha-carbon hydrogens, significantly slowing oxidative deamination. This extends the half-life (

    
    ) of the drug candidate [1].
    
  • Selectivity Filtering: In receptor binding, linear chains often bind promiscuously to hydrophobic pockets. The branched methyl group imposes a shape constraint, potentially improving selectivity for receptors with wider or specific "gatekeeper" residues.

References
  • Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier. (Discusses steric shielding of amines against MAO).
  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Link (Foundational text for amine nucleophilicity and steric effects).

  • BenchChem. (2025).[1][2] Comparative Analysis of N-Methylnonan-2-amine and Isomers. Link (General data on amine isomer properties).

Sources

A Comparative Guide to Validating the Purity of 2-Methylnonan-1-amine using GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the assurance of purity for starting materials and intermediates is not merely a quality control checkpoint; it is the bedrock of reproducible and reliable results. 2-Methylnonan-1-amine, a key building block in various synthetic pathways, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of a final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity validation of 2-methylnonan-1-amine, complete with supporting experimental protocols and data.

The Criticality of Purity in 2-Methylnonan-1-amine

The presence of impurities in 2-methylnonan-1-amine can arise from various stages of its synthesis and storage. Common industrial synthesis routes, such as the reductive amination of 2-methylnonanal, can introduce a range of process-related impurities.[1][2][3] These may include unreacted starting materials, byproducts like the corresponding alcohol (2-methylnonan-1-ol) from the reduction of the aldehyde, or over-alkylated species.[4] Degradation products can also form over time, further compromising purity. The identification and quantification of these impurities are paramount, as they can lead to unforeseen side reactions, reduced efficacy, and potential toxicity in downstream applications.

GC-MS: The Gold Standard for Volatile Amine Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds, making it an ideal choice for assessing the purity of 2-methylnonan-1-amine.[5][6][7] The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry provides a robust platform for both qualitative and quantitative analysis of the target amine and its potential impurities.

However, the direct analysis of primary amines like 2-methylnonan-1-amine by GC can be challenging due to their polar nature, which often leads to poor peak shape (tailing) and interaction with the stationary phase.[8] To overcome these issues, a crucial step of derivatization is employed to convert the polar amine into a less polar, more volatile, and thermally stable derivative. This enhances chromatographic performance and sensitivity.

The Indispensable Role of Derivatization

Derivatization chemically modifies the analyte to improve its analytical characteristics. For primary amines, acylation using reagents like trifluoroacetic anhydride (TFAA) is a common and effective strategy.[9] This reaction replaces the active hydrogen on the amine with a trifluoroacetyl group, reducing its polarity and increasing its volatility.

dot

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Derivatization Derivatization (Acylation) Sample->Derivatization Derivatization_Reagent TFAA Derivatization_Reagent->Derivatization Injection GC Injection Derivatization->Injection Derivatized Sample Separation GC Column (Separation) Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection MS Detection Ionization->Detection Data_Analysis Data Analysis (Purity Calculation) Detection->Data_Analysis Chromatogram & Mass Spectra

Caption: Workflow for GC-MS Purity Analysis of 2-Methylnonan-1-amine.

Experimental Protocol: GC-MS Purity Validation of 2-Methylnonan-1-amine

This protocol outlines a validated method for the purity determination of 2-methylnonan-1-amine using GC-MS with prior derivatization.

1. Materials and Reagents:

  • 2-Methylnonan-1-amine sample

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate

  • Reference standards for potential impurities (if available)

2. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the 2-methylnonan-1-amine sample into a clean, dry 10 mL volumetric flask.

  • Dissolve the sample in and dilute to volume with dichloromethane.

  • Transfer 1 mL of this solution to a 2 mL autosampler vial.

  • Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial.

  • Cap the vial and vortex for 30 seconds.

  • Allow the reaction to proceed at room temperature for 15 minutes.

  • The derivatized sample is now ready for GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Split/Splitless, 250°C, Split ratio 50:1
Injection Volume 1 µL
Oven Program Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Source Electron Ionization (EI), 230°C
MS Quadrupole 150°C
Scan Range 40-450 m/z

4. Data Analysis and Purity Calculation:

  • The purity of 2-methylnonan-1-amine is determined by area percent normalization. The area of the peak corresponding to the derivatized 2-methylnonan-1-amine is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplied by 100.

    Purity (%) = (Area of main peak / Total area of all peaks) x 100

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, a comprehensive understanding of its advantages and limitations in comparison to other analytical techniques is crucial for selecting the most appropriate method for a given application.

dot

cluster_decision Method Selection Criteria Start Purity Validation of 2-Methylnonan-1-amine Volatile Volatile & Thermally Stable? Start->Volatile Quant Need for High Sensitivity & Structural Info? Volatile->Quant Yes NonVolatile Non-Volatile or Thermally Labile Impurities? Volatile->NonVolatile No GCMS GC-MS Quant->GCMS Yes HPLC HPLC Quant->HPLC No AbsoluteQuant Absolute Quantification without Reference Standards? NonVolatile->AbsoluteQuant Consider as Orthogonal Method NonVolatile->HPLC Yes AbsoluteQuant->GCMS No NMR qNMR AbsoluteQuant->NMR Yes

Caption: Decision Tree for Selecting an Analytical Technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their interactions with a stationary phase and a liquid mobile phase.[10][11]

  • Advantages:

    • Suitable for non-volatile and thermally labile compounds, which may not be amenable to GC analysis.[6]

    • A wide variety of columns and mobile phases provides high flexibility in method development.

    • Can be coupled with various detectors (UV, MS, etc.) for enhanced sensitivity and specificity.

  • Disadvantages for 2-Methylnonan-1-amine:

    • Aliphatic amines lack a strong chromophore, making UV detection less sensitive. Derivatization with a UV-active or fluorescent tag is often necessary.

    • Peak shape can still be an issue due to interactions with the stationary phase, requiring careful mobile phase optimization.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[12][13][14]

  • Advantages:

    • Provides absolute quantification, which can be more accurate than relative methods like area percent in chromatography.[15]

    • Offers structural information that can aid in the identification of impurities.

    • Non-destructive, allowing for sample recovery.

  • Disadvantages:

    • Lower sensitivity compared to chromatographic techniques, making it less suitable for trace impurity analysis.

    • Signal overlap can be a challenge in complex mixtures, potentially complicating quantification.

Comparative Data Summary

The following table presents hypothetical data from the analysis of a single batch of 2-methylnonan-1-amine using the three techniques, illustrating their comparative performance.

ParameterGC-MS (with Derivatization)HPLC (with Derivatization)qNMR
Purity (%) 99.599.399.1
Limit of Detection (LOD) ~0.01%~0.02%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.06%~0.3%
Analysis Time ~20 minutes~30 minutes~15 minutes per sample
Key Strengths High sensitivity, excellent for volatile impurities, definitive identificationVersatile, suitable for non-volatile impuritiesAbsolute quantification, structural info
Key Limitations Requires derivatization, not suitable for non-volatile compoundsLower sensitivity for non-chromophoric compounds, may require derivatizationLower sensitivity, potential for signal overlap

Conclusion and Recommendations

For the routine purity validation of 2-methylnonan-1-amine, GC-MS with prior derivatization stands out as the most suitable technique. Its high sensitivity, specificity, and ability to analyze volatile impurities make it ideal for this purpose. The detailed protocol provided in this guide offers a robust and reliable method for achieving accurate and reproducible purity assessments.

However, a comprehensive quality control strategy should consider the orthogonal nature of different analytical techniques. HPLC serves as an excellent complementary method, particularly for the detection of any potential non-volatile or thermally labile impurities that would not be amenable to GC analysis.[5] Quantitative NMR offers a powerful tool for the absolute quantification of the main component and can be invaluable for the structural elucidation of unknown impurities, especially when reference standards are unavailable.

By leveraging the strengths of each technique, researchers and drug development professionals can build a comprehensive and self-validating system for ensuring the purity of 2-methylnonan-1-amine, thereby safeguarding the integrity of their research and the quality of their final products.

References

  • Taylor & Francis Online. (2006, September 23). Gas and Liquid Chromatographic Investigations into Alkylnitrile Compounds Containing Amine Impurities. Retrieved from [Link]

  • JEOL. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Cushman, M., et al. (2014, November 7). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate. Retrieved from [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • AmpTech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 715-725.
  • Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]

  • Huang, R.-J., et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography. Atmospheric Measurement Techniques, 7(7), 2027-2035.
  • Chromatography Forum. (2011, February 25). Amines by GC-MS. Retrieved from [Link]

  • PubMed. (2024, January 4). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.
  • Qi, Y., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences, 54(4), 857-863.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). US4564677A - Preparation of N-amino compounds.
  • Ellman Laboratory - Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Industrial processes for manufacturing amines. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) Guide: 2-Methylnonan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 44995-93-9 | Formula: C₁₀H₂₃N | Class: Primary Aliphatic Amine

Core Safety Directive: The Mechanism of Hazard

To safely handle 2-Methylnonan-1-amine, one must first understand its mechanism of injury. As a primary aliphatic amine with a C10 hydrocarbon chain, this molecule possesses both lipophilic (fat-loving) and hydrophilic (water-loving) properties.

  • The Threat: Upon contact with skin, the lipophilic tail facilitates rapid penetration through the stratum corneum. Once in the tissue, the basic amine group (

    
    ) initiates alkaline hydrolysis (saponification)  of membrane lipids and denaturation of proteins.
    
  • The Result: Unlike acid burns which form a protective eschar (scab) that limits penetration, amine burns cause liquefactive necrosis . The tissue softens and liquefies, allowing the chemical to burrow deeper until neutralized.

  • Immediate Action: Standard "rinse and go" protocols are insufficient. Flushing must be sustained (min. 15-30 minutes) to halt the deep-tissue saponification process.

PPE Selection Matrix

The following specifications are derived from "Read-Across" data for C10-C12 aliphatic amines. Due to the specific steric hindrance of the 2-methyl group, permeation may be slightly slower than linear decylamine, but safety margins dictate assuming worst-case permeation rates.

A. Hand Protection (Gloves)

Standard nitrile exam gloves provide incidental splash protection only and are insufficient for prolonged handling.

Task TypeGlove MaterialEst.[1][2][3][4] Breakthrough TimeThicknessBrand Examples (Ref)
Incidental Splash (Aliquot/Transfer)Nitrile (Double Gloved) < 15 Minutes5 mil (0.12 mm) minAnsell TouchNTuff®
High Risk (Synthesis/Spill Cleanup)Laminate Film > 480 Minutes2.7 milSilver Shield® / 4H®
Immersion (Bulk Handling)Butyl Rubber > 480 Minutes25 milButyl-GI
Forbidden Latex / PVC Immediate PenetrationN/AN/A

Expert Insight: For maximum dexterity during synthesis, wear Silver Shield® laminate gloves as liners under standard nitrile gloves. This provides >8 hours of chemical resistance while maintaining grip and mechanical protection.

B. Respiratory Protection

2-Methylnonan-1-amine has low volatility compared to lower amines, but its vapor is a potent respiratory irritant (STOT-SE 3).

  • Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood.

  • Respiratory Backup (Outside Hood):

    • Filter Type: Type K (Green) or Multi-Gas (ABEK) .

    • Logic: The "K" filter is specifically impregnated with metal salts (often copper or zinc) that complex with the amine, neutralizing it effectively. Organic Vapor (OV) filters alone may desorb the amine back into the airstream.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the liquefactive nature of amine burns.

  • Face: Polycarbonate Face Shield (8-inch) required during pouring or if the system is under pressure.

  • Body: Chemical-resistant lab coat (e.g., Tyvek® or polypropylene). Standard cotton coats absorb amines, keeping the corrosive agent against the skin.

Operational Workflow: Safe Handling Logic

The following diagram outlines the decision logic for selecting PPE based on the operational risk level.

PPE_Logic Start Task Assessment: 2-Methylnonan-1-amine Risk_Level Is there potential for immersion or prolonged contact? Start->Risk_Level High_Risk YES: High Risk Risk_Level->High_Risk Bulk Transfer / Synthesis Low_Risk NO: Incidental Splash Only Risk_Level->Low_Risk Closed Vial / Aliquot Glove_Select_High GLOVES: Laminate (Silver Shield) or Heavy Butyl High_Risk->Glove_Select_High Body_Select_High BODY: Tyvek Suit + Apron Glove_Select_High->Body_Select_High Resp_Check Is work outside Fume Hood? Body_Select_High->Resp_Check Glove_Select_Low GLOVES: Double Nitrile (5mil) Change immediately upon splash Low_Risk->Glove_Select_Low Body_Select_Low BODY: Poly-coated Lab Coat Glove_Select_Low->Body_Select_Low Body_Select_Low->Resp_Check Resp_Yes RESPIRATOR: Full Face w/ Type K (Green) Cartridge Resp_Check->Resp_Yes Yes (Spill/Maintenance) Resp_No ENGINEERING: Sash at 18 inches Resp_Check->Resp_No No (Routine)

Figure 1: Decision logic for PPE selection based on exposure risk and engineering controls.

Emergency Response Protocols
A. Skin Exposure (The "15-Minute Rule") [5]
  • Immediate Doffing: If gloves/clothing are contaminated, remove them while under the safety shower.[4] Do not peel contaminated clothing over the head; cut it off if necessary.

  • Flushing: Flush with tepid water for a minimum of 15 minutes .

  • No Neutralization: Do NOT use vinegar or acids to neutralize the amine on the skin. The exothermic reaction will cause thermal burns on top of the chemical burn.

B. Spill Management (< 100 mL)
  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves, goggles, and a respirator (Type K) if outside a hood.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[6] Avoid cellulose-based absorbents (paper towels/sawdust) as amines can react exothermically with them, creating a fire hazard.

  • Disposal: Collect in a container labeled "Hazardous Waste: Alkaline Organic."

Waste Disposal & Deactivation
  • Classification: 2-Methylnonan-1-amine is a Class 8 Corrosive and likely Aquatic Toxin .

  • Segregation: Never mix with acids or oxidizers in the waste stream.

  • Container: High-Density Polyethylene (HDPE) or glass. Avoid metal containers (aluminum/zinc) as amines can corrode them and generate hydrogen gas.

Waste StreamProper Handling
Liquid Waste Collect in HDPE carboy. Label "Basic Organic Waste."
Solid Waste Contaminated gloves/wipes go into "Hazardous Solid Waste."
Rinsate First 3 rinses of glassware must be collected as hazardous waste.
References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 45122093, 2-Methylnonan-5-amine (Structural Analog). Retrieved from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2019). Quick Selection Guide to Chemical Protective Clothing (7th Edition). Wiley-Interscience.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

Sources

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